6-Methyl-7-O-methylaromadendrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3 |
InChI Key |
MGHMBAZWBKOORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-O-Methylaromadendrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-O-Methylaromadendrin, a flavonoid with significant therapeutic potential. The document details its alternative names and synonyms, summarizes key quantitative data, provides detailed experimental protocols for its analysis and biological evaluation, and visualizes its biosynthetic and signaling pathways.
Alternative Names and Synonyms
7-O-Methylaromadendrin is known by several alternative names and synonyms in scientific literature and chemical databases. These are crucial for comprehensive literature searches and unambiguous identification of the compound.
-
Systematic Name: (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
-
Common Synonyms:
-
7-O-methyl dihydrokaempferol (B1209521) (DHK)[1][2]
-
7-Methylaromadendrin
-
CAS Number: 37971-69-0
Quantitative Data
This section summarizes the key quantitative data related to the biological activities and production of 7-O-Methylaromadendrin.
Table 1: Biological Activity of 7-O-Methylaromadendrin
| Biological Activity | Cell Line/Model | Concentration/IC₅₀ | Effect |
| Insulin-mediated glucose uptake stimulation | HepG2 human liver carcinoma cells, 3T3-L1 adipocytes | 10 µM | Significantly stimulated insulin-induced glucose uptake |
| Anticancer | Tumor cell lines | 7.3-100 µg/mL | IC₅₀ range for cytotoxicity |
Table 2: Production of 7-O-Methylaromadendrin in E. coli
| Precursor | E. coli Strain Configuration | Production Titer |
| 500 µM p-coumaric acid | Expressing flavanone (B1672756) biosynthesis and modification pathways with malonyl-CoA overproduction | 2.7 mg/L (8.9 µM) in 24 hours |
| 500 µM Naringenin | Expressing only flavanone modification enzymes | 30 mg/L (99.2 µM) in 24 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production, analysis, and biological evaluation of 7-O-Methylaromadendrin.
This protocol is adapted from the methodology for producing 7-O-Methylaromadendrin in a microbial host.
3.1.1. Bacterial Strains and Plasmids:
-
An E. coli BL21(DE3) derivative is engineered to express the necessary enzymes for the biosynthetic pathway. This typically involves multiple plasmids carrying genes for:
-
Flavanone biosynthesis (e.g., 4-coumarate-CoA ligase, chalcone (B49325) synthase, chalcone isomerase).
-
Malonyl-CoA overproduction (e.g., acyl-CoA carboxylase subunits, biotin (B1667282) ligase, acetyl-CoA synthetase).
-
Flavanone modification (flavanone-3-hydroxylase and 7-O-methyltransferase).
-
3.1.2. Culture Conditions for Production:
-
Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Incubate the culture at a lower temperature, such as 28°C, for a set period (e.g., 5 hours) to allow for biomass accumulation.
-
Harvest the cells by centrifugation and resuspend them in a production medium (e.g., M9 minimal medium or fresh LB) containing IPTG and the precursor (either p-coumaric acid or naringenin).
-
Incubate the production culture at 28°C with vigorous shaking for 24 hours.
3.1.3. Extraction and Quantification:
-
Extract the culture broth with an equal volume of ethyl acetate (B1210297).
-
Vortex vigorously and then separate the organic phase by centrifugation.
-
Evaporate the ethyl acetate layer to dryness.
-
Resuspend the dried extract in methanol (B129727) for analysis.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Quantify the concentration of 7-O-Methylaromadendrin by comparing the peak area to a standard curve generated with a purified standard.
-
Confirm the identity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
This protocol describes the methodology to assess the effect of 7-O-Methylaromadendrin on glucose uptake in liver and fat cells.
3.2.1. Cell Culture:
-
Human hepatocellular liver carcinoma (HepG2) cells and 3T3-L1 pre-adipocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For 3T3-L1 cells, differentiation into adipocytes is induced using a standard cocktail of insulin (B600854), dexamethasone, and isobutylmethylxanthine.
3.2.2. Glucose Uptake Measurement:
-
Seed the cells in 96-well plates and allow them to adhere and grow.
-
Induce insulin resistance in HepG2 cells by culturing in a high-glucose medium.
-
Treat the cells with 7-O-Methylaromadendrin (e.g., at a concentration of 10 µM) for a specified period.
-
Wash the cells and incubate them in a glucose-free medium.
-
Stimulate the cells with insulin.
-
Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and incubate for a defined time.
-
Terminate the assay by washing the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a microplate reader to quantify the amount of 2-NBDG taken up by the cells.
This protocol is used to investigate the effect of 7-O-Methylaromadendrin on key proteins in the insulin signaling pathway.
-
Treat the cells as described in the glucose uptake assay.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt/PKB and AMPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the biosynthetic pathway of 7-O-Methylaromadendrin and its role in the insulin signaling pathway.
Caption: Biosynthetic pathway of 7-O-Methylaromadendrin from p-coumaric acid.
Caption: Mechanism of 7-O-Methylaromadendrin in improving insulin resistance.
References
Spectroscopic and Biosynthetic Profile of 6-Methyl-7-O-methylaromadendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid 6-Methyl-7-O-methylaromadendrin, also known as 7-O-methyl aromadendrin (B1667607) (7-OMA). This document includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visualization of its biosynthetic pathway.
Spectroscopic Data
The structural elucidation of this compound has been carried out using various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆, 600 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.10 | d | 11.52 |
| H-3 | 4.64 | d | 11.52 |
| H-6 | 6.15 | d | 2.3 |
| H-8 | 6.05 | d | 2.3 |
| H-2' | 7.35 | d | 8.6 |
| H-3' | 6.80 | d | 8.6 |
| H-5' | 6.80 | d | 8.6 |
| H-6' | 7.35 | d | 8.6 |
| 7-OCH₃ | 3.78 | s | - |
| 5-OH | 12.0 (broad s) | s | - |
| 4'-OH | 9.60 (broad s) | s | - |
| 3-OH | 5.80 (broad s) | s | - |
| Note: Some hydroxyl proton signals may be broad and their chemical shifts can vary with concentration and temperature. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆, 150 MHz)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 82.5 |
| C-3 | 71.8 |
| C-4 | 197.5 |
| C-4a | 101.8 |
| C-5 | 163.0 |
| C-6 | 96.0 |
| C-7 | 167.5 |
| C-8 | 95.2 |
| C-8a | 162.5 |
| C-1' | 128.0 |
| C-2' | 129.5 |
| C-3' | 115.0 |
| C-4' | 158.0 |
| C-5' | 115.0 |
| C-6' | 129.5 |
| 7-OCH₃ | 56.0 |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| GC-MS (TMS-derivatized) | EI | 503 [M]⁺ | 415, 311, 280, 179[1] |
| LC-ESI-QTOF-MS/MS | ESI+ | 303.0863 [M+H]⁺ | 20 V: 257.0788, 229.0873, 167.0351, 163.0416, 146.9967 |
| 40 V: 167.0341, 135.0459, 107.0495, 103.0064, 77.0401 |
Experimental Protocols
The spectroscopic data presented were acquired using the following methodologies.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were obtained on a Bruker Advance 600 instrument operating at a frequency of 600 MHz for protons.[1] The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For the ¹H-NMR experiment, 32 transient spectra were acquired with a spectral width of 8,000 Hz.[1] All NMR data were processed using XWINNMR software (Bruker).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the purified compound was trimethylsilylated (TMS-derivatized). The analysis was performed on a nonpolar capillary column (5% phenylmethylsiloxane; 30 m by 250-μm inside diameter; 0.25-μm film thickness). A linear temperature gradient was applied (100°C for 1 min, then ramped at 30°C min⁻¹ to 250°C and held for 10 min, followed by a ramp of 1°C min⁻¹ to 275°C and held for 2 min). The injector port temperature was set to 100°C. Mass spectra were obtained by electron impact ionization at 70 eV over a scan range of 50 to 650 m/z.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS/MS)
The LC-MS/MS data was acquired on an Agilent 6530 Q-TOF instrument. The analysis was performed in positive electrospray ionization mode. Tandem mass spectra (MS/MS) were obtained at collision energies of 20 V and 40 V to induce fragmentation.
Biosynthesis of this compound
This compound can be produced in Escherichia coli through metabolic engineering. The biosynthetic pathway starts from the precursor p-coumaric acid and involves several enzymatic steps.
Figure 1. Biosynthetic pathway of this compound in E. coli.[2]
The production of 7-OMA from p-coumaric acid is achieved by introducing several key enzymes: 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) to produce naringenin.[2] Naringenin is then hydroxylated at the 3-position by flavanone-3-hydroxylase (F3H) to yield dihydrokaempferol (aromadendrin), which is subsequently methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to form the final product, 7-OMA.[2] An alternative pathway involves the methylation of naringenin to sakuranetin, followed by hydroxylation to 7-OMA.
References
The Anti-inflammatory Mechanism of 7-O-Methylaromadendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylaromadendrin (7-OMA) is a naturally occurring flavonoid that has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] As a methylated derivative of aromadendrin (B1667607), 7-OMA belongs to a class of polyphenolic compounds widely recognized for their diverse biological activities.[2][3] This technical guide provides an in-depth exploration of the core anti-inflammatory mechanism of action of 7-O-Methylaromadendrin, drawing upon available scientific data and insights from its closely related parent compound, aromadendrin. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.
Core Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of 7-O-Methylaromadendrin are believed to be mediated through the modulation of key signaling pathways and the subsequent reduction of pro-inflammatory mediators. While direct and extensive mechanistic studies on 7-O-Methylaromadendrin are emerging, the well-documented activities of its parent compound, aromadendrin, provide a strong predictive framework for its mechanism. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Studies on the closely related aromadendrin have demonstrated its ability to significantly suppress the LPS-induced degradation of IκB, thereby inhibiting the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[5][6] This action effectively curtails the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes. It is highly probable that 7-O-Methylaromadendrin shares this mechanism of action.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response.[7] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that control the expression of pro-inflammatory genes.
Research on aromadendrin has shown that it significantly attenuates the LPS-induced phosphorylation of JNK in a concentration-dependent manner, while not affecting ERK and p38 activation.[5][6] This selective suppression of JNK activation appears to be a key component of its anti-inflammatory effects.[5] The methylation at the 7-O position in 7-O-Methylaromadendrin is not expected to significantly alter this interaction, suggesting a similar modulatory effect on the JNK pathway.
Data Presentation: Quantitative Effects on Inflammatory Mediators
The anti-inflammatory activity of 7-O-Methylaromadendrin and its parent compound, aromadendrin, has been quantified in various in vitro and in vivo models. The following tables summarize the available data.
Table 1: In Vitro Anti-inflammatory Activity of Aromadendrin
| Mediator | Cell Line | Stimulant | Concentration of Aromadendrin (µM) | Inhibition | Reference |
| NO Production | RAW 264.7 | LPS (200 ng/mL) | 10, 50, 100, 200 | Dose-dependent reduction | [2][5] |
| PGE₂ Production | RAW 264.7 | LPS (200 ng/mL) | 10, 50, 100, 200 | Dose-dependent reduction | [2][5] |
| iNOS Protein Expression | RAW 264.7 | LPS | 10, 50, 100, 200 | Dose-dependent reduction | [6] |
| COX-2 Protein Expression | RAW 264.7 | LPS | 10, 50, 100, 200 | Dose-dependent reduction | [6] |
| IL-6 | E. africana extract screen | Not specified | IC₅₀: 6 µM | 67.0 ± 2.6% | [2] |
Table 2: In Vivo Anti-inflammatory Activity (General Flavonoid Data)
| Model | Animal | Treatment | Dosage | Effect | Reference |
| Carrageenan-induced Paw Edema | Mice/Rats | Flavonoids | Varies | Reduction in paw volume | [8][9][10][11][12] |
| Acetic Acid-induced Writhing | Mice | Flavonoids | Varies | Reduction in the number of writhes | [3][13][14][15] |
Note: Specific quantitative in vivo data for 7-O-Methylaromadendrin was not available in the reviewed literature. The data presented is for flavonoids in general, which are expected to have similar effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like 7-O-Methylaromadendrin.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 7-O-Methylaromadendrin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
RAW 264.7 cells are seeded in a 96-well plate and treated with 7-O-Methylaromadendrin followed by LPS stimulation for 24 hours.
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite (B80452) concentration is calculated from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
RAW 264.7 cells are cultured and treated in 24-well plates.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for Signaling Proteins
-
Cells are treated with 7-O-Methylaromadendrin and LPS for a shorter duration (e.g., 30 minutes) to observe signaling events.
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, IκBα, β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Carrageenan-Induced Paw Edema Model
-
Rodents (mice or rats) are divided into groups: control, vehicle, positive control (e.g., indomethacin), and 7-O-Methylaromadendrin treated groups at various doses.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
In Vivo Acetic Acid-Induced Writhing Test
-
Mice are divided into experimental groups and treated with the test compound, vehicle, or a standard analgesic.
-
After a set period, an intraperitoneal injection of acetic acid (e.g., 0.6%) is administered.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5-10 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.
Conclusion
7-O-Methylaromadendrin is a promising natural compound with notable anti-inflammatory potential. Based on the comprehensive analysis of its parent compound, aromadendrin, and the general mechanisms of flavonoids, the core anti-inflammatory action of 7-O-Methylaromadendrin is primarily attributed to the inhibition of the NF-κB and JNK MAPK signaling pathways. This leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines.
While the foundational mechanism is becoming clearer, there is a need for further dedicated research to fully elucidate the specific molecular interactions and quantitative effects of 7-O-Methylaromadendrin. Future studies should focus on generating specific IC₅₀ values for a range of inflammatory markers, providing direct visual evidence of its impact on signaling pathways through techniques like Western blotting, and conducting comprehensive in vivo studies to establish its efficacy and safety profile. Such data will be invaluable for advancing 7-O-Methylaromadendrin as a potential therapeutic agent for the management of inflammatory diseases.
References
- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. brieflands.com [brieflands.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 13. academicjournals.org [academicjournals.org]
- 14. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anticancer Properties of Aromadendrin and its Analogs on Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific data on the anticancer properties of 6-Methyl-7-O-methylaromadendrin. Therefore, this technical guide provides a comprehensive overview of the anticancer activities of the closely related parent compound, aromadendrin (B1667607), and other relevant methylated flavonoid derivatives. The experimental protocols and potential signaling pathways described herein are based on studies of these related compounds and are presented as a predictive framework for this compound.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Aromadendrin, a flavanonol, and its methylated derivatives are of significant interest in cancer research due to their potential to inhibit cancer cell growth and induce apoptosis.[1][3] This guide summarizes the available data on the cytotoxic effects of aromadendrin and related compounds on various cancer cell lines, details relevant experimental methodologies, and illustrates the potential signaling pathways involved in their anticancer mechanisms.
Quantitative Data Presentation
The cytotoxic activity of flavonoid compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the reported IC50 values for aromadendrin and a related methylated flavonoid, 7-O-methylmearnsitrin, against various cancer cell lines.
Table 1: Cytotoxic Activity of Aromadendrin on Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| BT474 | Breast Cancer | 11.66 |
| ChaGo-K-1 | Lung Cancer | 12.32 |
| HepG2 | Liver Cancer | 13.67 |
| KATO III | Gastric Cancer | 39.79 |
| SW620 | Colon Cancer | 41.11 |
Table 2: Cytotoxic Activity of 7-O-methylmearnsitrin on Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 22 |
| HEK-293 | Human Embryonic Kidney | Data not quantified |
| H3122 | - | Data not quantified |
| H2228 | - | Data not quantified |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer properties of flavonoid compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., BT474, HepG2, HeLa) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., aromadendrin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a DNA-binding dye like propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, mTOR, Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway involved in the anticancer effects of flavonoids and a general experimental workflow.
Conclusion
While direct experimental evidence for the anticancer properties of this compound is currently lacking, the data available for the parent compound, aromadendrin, and other related flavonoids suggest a promising potential for this class of molecules as anticancer agents. Aromadendrin has demonstrated cytotoxic effects against a range of cancer cell lines, and related compounds are known to induce apoptosis and cell cycle arrest. The PI3K/Akt/mTOR pathway is a plausible target for these compounds. Further research is warranted to specifically investigate the anticancer activities of this compound to elucidate its precise mechanisms of action and to evaluate its therapeutic potential.
References
A Technical Guide on the Effects of 7-O-Methylaromadendrin on Glucose Uptake and Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 7-O-Methylaromadendrin (7-O-MA) on glucose uptake and its potential to ameliorate insulin (B600854) resistance. The information presented herein is a synthesis of findings from in vitro studies, focusing on the molecular mechanisms and cellular effects of this flavonoid.
Executive Summary
7-O-Methylaromadendrin, a flavonoid isolated from Inula viscosa, has demonstrated significant potential in the modulation of glucose metabolism. In vitro studies have shown that 7-O-MA stimulates glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and differentiated 3T3-L1 adipocytes.[1][2] Furthermore, it has been observed to improve insulin resistance in high glucose-induced insulin-resistant HepG2 cells. The primary mechanisms of action appear to involve the activation of the PI3K/Akt and AMPK signaling pathways, as well as the upregulation of PPARγ2.[1][3] This guide will detail the quantitative effects, experimental methodologies, and the signaling pathways implicated in the therapeutic potential of 7-O-MA for conditions such as type 2 diabetes mellitus.
Quantitative Data on the Effects of 7-O-Methylaromadendrin
The following tables summarize the key quantitative findings from in vitro studies on 7-O-Methylaromadendrin.
Table 1: Effect of 7-O-Methylaromadendrin on Insulin-Stimulated Glucose Uptake
| Cell Line | Treatment | Concentration | Effect on Glucose Uptake | Reference |
| HepG2 | 7-O-Methylaromadendrin | 10 µM | Significant stimulation of insulin-induced glucose uptake | [1][3] |
| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | Significant stimulation of insulin-induced glucose uptake | [1][3] |
Table 2: Effect of 7-O-Methylaromadendrin on Gene and Protein Expression in 3T3-L1 Adipocytes
| Target | Treatment | Effect | Reference |
| aP2 (gene) | 7-O-Methylaromadendrin | Increased expression | [1][3] |
| PPARγ2 (gene) | 7-O-Methylaromadendrin | Increased expression | [1][3] |
| PPARγ2 (protein) | 7-O-Methylaromadendrin | Increased expression | [1][3] |
Table 3: Effect of 7-O-Methylaromadendrin on Insulin Signaling in High Glucose-Induced Insulin-Resistant HepG2 Cells
| Signaling Molecule | Treatment | Effect | Reference |
| Phospho-Akt/PKB | 7-O-Methylaromadendrin | Reactivation of insulin-mediated phosphorylation | [1][3] |
| Phospho-AMPK | 7-O-Methylaromadendrin | Reactivation of insulin-mediated phosphorylation | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on 7-O-Methylaromadendrin.
-
HepG2 Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% FBS. To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days. Differentiated adipocytes are used for experiments 8-12 days post-differentiation.
To induce a state of insulin resistance, HepG2 cells are exposed to high glucose conditions.[3][4]
-
HepG2 cells are seeded in culture plates and allowed to reach approximately 80% confluency.
-
The normal growth medium is replaced with a high glucose medium (e.g., DMEM containing 30 mM D-glucose) for 24 hours.[3] Control cells are maintained in a normal glucose medium (e.g., 5.5 mM D-glucose).
This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][2]
-
Differentiated 3T3-L1 adipocytes or HepG2 cells are seeded in 96-well plates.
-
Cells are serum-starved for 2-4 hours in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
The cells are then treated with or without 7-O-Methylaromadendrin at the desired concentration for a specified period.
-
Insulin (e.g., 100 nM) is added for 30 minutes to stimulate glucose uptake.
-
2-NBDG is added to a final concentration of 50 µM and incubated for 1 hour at 37°C.
-
The uptake is terminated by washing the cells three times with ice-cold PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
This technique is used to detect the phosphorylation status of key proteins in the insulin signaling pathway.[5]
-
Following experimental treatments, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against total and phosphorylated forms of Akt and AMPK overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression.
Signaling Pathways and Mechanisms of Action
The effects of 7-O-Methylaromadendrin on glucose uptake and insulin sensitivity are mediated through key signaling pathways.
7-O-Methylaromadendrin has been shown to reactivate the insulin-mediated phosphorylation of Akt (also known as Protein Kinase B) and AMP-activated protein kinase (AMPK) in insulin-resistant cells.[1][3] The activation of these pathways is crucial for the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake. The effects of 7-O-MA on these pathways can be blocked by specific inhibitors such as LY294002 (a PI3K inhibitor) and Compound C (an AMPK inhibitor).[3]
Caption: Signaling pathway of 7-O-Methylaromadendrin in glucose uptake.
The following diagram illustrates a typical experimental workflow to assess the impact of 7-O-Methylaromadendrin on glucose uptake in an in vitro model of insulin resistance.
Caption: Experimental workflow for 7-O-MA effects on glucose uptake.
Conclusion
7-O-Methylaromadendrin demonstrates promising antidiabetic properties in vitro by enhancing glucose uptake and mitigating insulin resistance. Its mechanism of action, involving the PI3K/Akt and AMPK signaling pathways, positions it as a potential candidate for further investigation in the development of novel therapeutics for type 2 diabetes. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this flavonoid.
References
Unveiling the Apoptotic Potential of 7-O-Methylaromadendrin in Cancer Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylaromadendrin, a naturally occurring flavonoid, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This technical guide provides a comprehensive overview of the apoptotic effects of 7-O-Methylaromadendrin in cancer cells. While direct and extensive research on this specific compound is still developing, this document synthesizes the available data and extrapolates potential mechanisms based on studies of its parent compound, aromadendrin (B1667607) (also known as dihydrokaempferol), and other structurally related flavonoids. This guide details plausible signaling pathways, summarizes key quantitative data from related compounds, and provides detailed experimental protocols for investigating its apoptotic effects. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of 7-O-Methylaromadendrin.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. 7-O-Methylaromadendrin belongs to the flavanonol subclass of flavonoids. Its parent compound, aromadendrin (dihydrokaempferol), has demonstrated pro-apoptotic and anti-proliferative effects in various cancer models[2][3]. Methylation of flavonoids can alter their bioavailability and biological activity, making 7-O-Methylaromadendrin a unique candidate for investigation.
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer[4]. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology. This guide explores the potential of 7-O-Methylaromadendrin to induce apoptosis and the molecular machinery that may be involved.
Quantitative Data on the Cytotoxic and Apoptotic Effects of Related Flavonoids
Direct quantitative data on the cytotoxic and apoptotic effects of 7-O-Methylaromadendrin is currently limited in publicly accessible research. However, studies on its parent compound, aromadendrin (dihydrokaempferol), and other related flavonoids provide valuable insights into its potential efficacy. The following tables summarize key quantitative findings from these related compounds to serve as a benchmark for future studies on 7-O-Methylaromadendrin.
Table 1: Cytotoxicity of Aromadendrin (Dihydrokaempferol) and Related Flavonoids in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Aromadendrin | Human Malignant Melanoma (SK-Mel-28) | MTT Assay | Not specified, but showed significant dose-dependent inhibition | [3] |
| Aromadendrin | Human Fibroblast-like Synoviocytes (RA model) | MTS Assay | Dose-dependent inhibition | [5] |
| 5,7-dimethoxyflavone | Human Liver Cancer (HepG2) | MTT Assay | 25 µM | [6] |
| 5-hydroxy 3′,4′,7-trimethoxyflavone | Human Breast Cancer (MCF-7) | MTT Assay | 12 µg/ml (24h), 8 µg/ml (48h) | [7] |
Table 2: Apoptotic Effects of Aromadendrin (Dihydrokaempferol) in Cancer and Disease Models
| Compound | Cell Line | Parameter Measured | Observation | Reference |
| Aromadendrin | Human Fibroblast-like Synoviocytes (RA model) | Annexin V/PI Staining | Increased percentage of apoptotic cells | [5] |
| Aromadendrin | Human Fibroblast-like Synoviocytes (RA model) | Western Blot | Upregulation of Bax and Bad, Downregulation of Bcl-2 and Bcl-xL, Cleavage of caspase-9, -3, and PARP | [2][5] |
| Aromadendrin | Human Malignant Melanoma (SK-Mel-28) | Acridine orange/propidium iodide staining | Induction of apoptosis | [3] |
Experimental Protocols
To facilitate further research into the apoptotic effects of 7-O-Methylaromadendrin, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of 7-O-Methylaromadendrin (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Quantification: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 7-O-Methylaromadendrin at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: After treatment with 7-O-Methylaromadendrin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Molecular Mechanisms
Based on studies of aromadendrin and other flavonoids, 7-O-Methylaromadendrin is likely to induce apoptosis through the intrinsic (mitochondrial) pathway. The proposed signaling cascade is illustrated below.
Proposed Apoptotic Signaling Pathway of 7-O-Methylaromadendrin
Caption: Proposed signaling cascade for 7-O-Methylaromadendrin-induced apoptosis.
Description of the Pathway:
-
Inhibition of PI3K/Akt Pathway: Many flavonoids are known to inhibit the PI3K/Akt signaling pathway, a crucial survival pathway that is often hyperactivated in cancer[8][9]. 7-O-Methylaromadendrin may inhibit the phosphorylation and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad and activating anti-apoptotic proteins. Inhibition of this pathway would therefore sensitize cancer cells to apoptosis.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway[10]. It is hypothesized that 7-O-Methylaromadendrin shifts the balance in favor of apoptosis by upregulating the expression of pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2[2][11]. This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Depolarization and Cytochrome c Release: The increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm[4].
-
Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway[12]. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7[12][13].
-
Execution of Apoptosis: Activated caspase-3 cleaves a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage[7].
Experimental Workflow for Investigating Apoptotic Mechanisms
References
- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Apoptosis Effects of Dihydrokaempferol Isolated from Bauhinia championii on Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase 7: increased expression and activation after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 7-O-Methylaromadendrin from Populus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylaromadendrin is a bioactive dihydroflavonol found in various plant species, including Populus alba.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in various biological activities, making it a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive protocol for the extraction and purification of 7-O-Methylaromadendrin from Populus species, intended for researchers in natural product chemistry, pharmacology, and drug development. While a specific, detailed protocol for the extraction of 7-O-Methylaromadendrin from Populus is not extensively documented in publicly available literature, this guide synthesizes general flavonoid extraction methodologies applicable to Populus species to provide a robust and adaptable procedure.
Data Presentation
| Populus Species/Hybrid | Flavanone | Concentration (g per 100 g of dried buds) | Reference |
| P. × canadensis 'Robusta' | Pinocembrin | 1.82 | [3][4][5][6] |
| P. × canadensis 'Robusta' | Pinostrobin | 2.23 | [3][4][5][6] |
| P. balsamifera | Pinocembrin | 1.17 | [3][4][5][6] |
| P. balsamifera | Pinostrobin | 2.24 | [3][4][5][6] |
Experimental Protocols
This section outlines a detailed methodology for the extraction and purification of 7-O-Methylaromadendrin from Populus species.
Part 1: Sample Preparation
-
Collection and Identification: Collect fresh plant material (leaves or buds) from a positively identified Populus alba specimen.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phenolic compounds. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).
-
Grinding: Once completely dry, grind the plant material into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.
Part 2: Solvent Extraction
A sequential extraction with solvents of increasing polarity is recommended to isolate compounds of intermediate polarity like 7-O-Methylaromadendrin.
-
Defatting (Optional but Recommended):
-
Macerate the powdered plant material in n-hexane (a nonpolar solvent) for 24 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.
-
Filter the mixture and discard the n-hexane.
-
Air-dry the defatted plant material.
-
-
Methanol (B129727) Extraction:
-
Submerge the defatted plant powder in methanol (a polar solvent effective for extracting flavonoids) at a solid-to-solvent ratio of 1:10 (w/v).[7]
-
Perform the extraction using a Soxhlet apparatus for 24 hours to ensure exhaustive extraction.[7][8] Alternatively, macerate at room temperature for 48-72 hours with constant agitation.
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Part 3: Liquid-Liquid Partitioning
-
Solvent Partitioning:
-
Resuspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. 7-O-Methylaromadendrin, being a moderately polar flavonoid, is expected to partition primarily into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.
-
Part 4: Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a nonpolar solvent like n-hexane as the slurry.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9 v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (optional, for more polar compounds)
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC on silica gel plates. A suitable mobile phase for flavanones is a mixture of hexane, ethyl acetate, and formic acid (e.g., 60:40:1.3, v/v/v).[3][4][5][6]
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 2% AlCl3 in methanol) followed by heating.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).
-
-
Further Purification (if necessary):
-
For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.
-
Part 5: Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified fractions using a reverse-phase HPLC system with a C18 column.[1]
-
A suitable mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[1] A potential gradient program is:
-
0-2 min: 5% B
-
2-20 min: 5% to 50% B
-
20-24 min: 50% B
-
24-28 min: 50% to 5% B[1]
-
-
Set the flow rate to 1 mL/min and the UV detector to 290 nm.[1]
-
The retention time for 7-O-Methylaromadendrin under similar conditions has been reported to be approximately 20.3 minutes.[1]
-
Quantify the compound by creating a calibration curve with a pure standard.
-
-
Spectroscopic Analysis:
-
Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
References
- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLC determination of some flavanones in the buds of different genus Populus species and hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Microbial Synthesis of 7-O-Methylaromadendrin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the genes, pathways, and experimental protocols for the microbial synthesis of 7-O-Methylaromadendrin (7-OMA), a flavonoid with significant medicinal potential. The information is compiled from published research to guide the development of microbial cell factories for the production of this valuable compound.
Introduction
7-O-Methylaromadendrin (7-OMA) is a naturally occurring flavonoid found in plants such as Populus alba and Eucalyptus maculata.[1][2][3] It has garnered interest for its potential therapeutic applications. Traditional extraction from plant sources is often inefficient and unsustainable for large-scale production.[2][4] Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the consistent and scalable production of 7-OMA.[2][4]
This guide details the heterologous expression of a multi-gene biosynthetic pathway in E. coli to convert the precursor p-coumaric acid into 7-OMA.
Biosynthetic Pathway of 7-O-Methylaromadendrin
The microbial synthesis of 7-OMA from p-coumaric acid involves a heterologous pathway constructed in E. coli. The pathway can be conceptually divided into three main modules:
-
Module 1: Naringenin (B18129) Biosynthesis: Conversion of the precursor p-coumaric acid to the key flavonoid intermediate, naringenin.
-
Module 2: Enhancement of Malonyl-CoA Supply: Increasing the intracellular pool of the critical precursor, malonyl-CoA, to improve naringenin production.
-
Module 3: Conversion of Naringenin to 7-O-Methylaromadendrin: Hydroxylation and subsequent methylation of naringenin to yield the final product.
The genes involved in this pathway are sourced from various plant, bacterial, and fungal species.
Caption: Biosynthetic pathway for 7-O-Methylaromadendrin in engineered E. coli.
Genes and Enzymes Involved
The successful synthesis of 7-OMA relies on the coordinated expression of several key enzymes. The table below summarizes the genes, their corresponding enzymes, and their source organisms.
| Enzyme Abbreviation | Enzyme Name | Gene | Source Organism | Function |
| 4CL | 4-Coumarate-CoA Ligase | 4CL | Petroselinum crispum | Activates p-coumaric acid to p-coumaroyl-CoA.[1][3] |
| CHS | Chalcone (B49325) Synthase | CHS | Petunia hybrida | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][3] |
| CHI | Chalcone Isomerase | CHI | Medicago sativa | Catalyzes the cyclization of naringenin chalcone to naringenin.[1][3] |
| ACS | Acetyl-CoA Synthetase | nfa3550 | Nocardia farcinica | Converts acetate (B1210297) to acetyl-CoA.[1][3] |
| ACC | Acyl-CoA Carboxylase | nfa9890, nfa9940 | Nocardia farcinica | Carboxylates acetyl-CoA to produce malonyl-CoA.[1][3] |
| BirA | Biotin (B1667282) Ligase | nfa9950 | Nocardia farcinica | Activates the biotin cofactor required by ACC.[1][3] |
| F3H | Flavanone-3-Hydroxylase | F3H | Arabidopsis thaliana | Hydroxylates naringenin at the 3-position to produce aromadendrin (B1667607).[1][3] |
| OMT | 7-O-Methyltransferase | SaOMT | Streptomyces avermitilis | Methylates the 7-hydroxyl group of aromadendrin to form 7-OMA.[1][3] |
Quantitative Production Data
The efficiency of the microbial synthesis of 7-OMA can be evaluated based on the final titer achieved under different experimental conditions. The following tables summarize the production data from engineered E. coli strains.
Table 1: 7-OMA Production from p-Coumaric Acid
| Strain | Precursor | Precursor Conc. (µM) | 7-OMA Titer (mg/L) | 7-OMA Titer (µM) | Byproducts | Culture Time (h) |
| Engineered E. coli | p-Coumaric Acid | 500 | 2.7 | 8.9 | Dihydrokaempferol, Sakuranetin | 24 |
Data sourced from Malla et al., 2012.[1][2]
Table 2: 7-OMA Production from Naringenin
| Strain | Precursor | Precursor Conc. (µM) | 7-OMA Titer (mg/L) | 7-OMA Titer (µM) | Byproducts | Culture Time (h) |
| Engineered E. coli (expressing F3H and OMT) | Naringenin | 500 | 30.0 | 99.2 | Dihydrokaempferol, Sakuranetin | 24 |
Data sourced from Malla et al., 2012.[1][2]
Experimental Protocols
This section provides a general methodology for the microbial synthesis of 7-OMA, based on the protocols described in the literature.
A multi-plasmid system is often employed to express the biosynthetic pathway genes in E. coli.
References
- 1. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 7-O-Methylaromadendrin using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-O-Methylaromadendrin, a flavonoid with significant medicinal potential, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
7-O-Methylaromadendrin is a bioactive flavonoid found in various medicinal plants. Its therapeutic properties, including anti-inflammatory and anti-cancer activities, have garnered considerable interest in the fields of pharmacology and drug development. Accurate and precise quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details validated methods for the analysis of 7-O-Methylaromadendrin by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC coupled with UV detection is a robust and widely used technique for the quantification of flavonoids. The following protocol is based on established methods for flavonoid analysis and provides a framework for the quantification of 7-O-Methylaromadendrin.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Extraction from Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol (B129727) or ethanol (B145695) (e.g., 1 g of powder in 20 mL of solvent) using sonication for 30 minutes or maceration for 24 hours.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
-
From Liquid Samples (e.g., cell culture media):
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A) Water with 0.1% Trifluoroacetic Acid (TFA) B) Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-20 min: 5% to 50% B; 20-24 min: 50% B; 24-28 min: 50% to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Expected Retention Time:
Based on published data, the retention time for 7-O-Methylaromadendrin under these conditions is approximately 20.3 minutes [1].
Method Validation for HPLC Quantification
To ensure the reliability of the quantitative data, the HPLC method should be thoroughly validated. An analytical standard of 7-O-Methylaromadendrin is required for this purpose.
Validation Parameters:
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Prepare a series of standard solutions of 7-O-Methylaromadendrin in a suitable solvent (e.g., methanol) at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of approximately 10:1. |
| Accuracy (Recovery) | Spike a blank matrix with known concentrations of 7-O-Methylaromadendrin at three levels (low, medium, and high). Analyze the spiked samples in triplicate and calculate the percentage recovery. | Recovery between 80% and 120%. |
| Precision (Repeatability and Intermediate Precision) | Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. | Relative Standard Deviation (RSD) ≤ 2%. |
Quantitative Data Summary (Hypothetical Validation Data)
The following table presents a summary of expected quantitative data based on a properly validated HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
-
Extraction: Follow the same extraction procedure as for the HPLC analysis.
-
Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Seal the vial and heat at 60 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC Column | Nonpolar capillary column (e.g., 5% phenylmethylsiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C for 1 min, then ramp at 30 °C/min to 250 °C and hold for 10 min, then ramp at 1 °C/min to 275 °C and hold for 2 min. |
| MS Ion Source | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 650 m/z |
Expected Mass Spectrum:
The TMS-derivatized 7-O-Methylaromadendrin is expected to show a characteristic mass-to-charge ratio (m/z) of 503 [1].
Method Validation for GC-MS Quantification
Similar to the HPLC method, the GC-MS method requires validation for quantitative analysis.
Validation Parameters:
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Prepare and derivatize a series of 7-O-Methylaromadendrin standards at a minimum of five concentration levels. Inject each in triplicate and construct a calibration curve by plotting the peak area of the target ion (m/z 503) against the concentration. | Correlation coefficient (r²) > 0.995 |
| LOD | Determined by injecting serially diluted derivatized standards until a signal-to-noise ratio of approximately 3:1 is reached for the quantifier ion. | - |
| LOQ | Determined by injecting serially diluted derivatized standards until a signal-to-noise ratio of approximately 10:1 is reached for the quantifier ion. | - |
| Accuracy (Recovery) | Spike a blank matrix with known concentrations of 7-O-Methylaromadendrin at three levels, perform the extraction and derivatization, and analyze in triplicate. Calculate the percentage recovery. | Recovery between 80% and 120%. |
| Precision (Repeatability and Intermediate Precision) | Analyze replicate injections of a derivatized standard at a single concentration on the same day (repeatability) and on three different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |
Quantitative Data Summary (Hypothetical Validation Data)
The following table presents a summary of expected quantitative data for a validated GC-MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| LOD | ~ 0.02 µg/mL |
| LOQ | ~ 0.07 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Visualized Workflows
HPLC Analysis Workflow
Caption: HPLC analysis workflow for 7-O-Methylaromadendrin quantification.
GC-MS Analysis Workflow
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 7-O-Methylaromadendrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 7-O-Methylaromadendrin, a naturally occurring flavonoid, has demonstrated potential as an anti-inflammatory agent. These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of 7-O-Methylaromadendrin using a series of robust cell-based assays. The murine macrophage cell line, RAW 264.7, is utilized as a well-established in vitro model for inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The protocols detailed below will enable researchers to assess the efficacy of 7-O-Methylaromadendrin in mitigating these inflammatory responses. Furthermore, methods to investigate the underlying molecular mechanisms, specifically the modulation of the NF-κB and MAPK signaling pathways, are provided.
Hypothesized Mechanism of Action
7-O-Methylaromadendrin is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, such as NF-κB and MAPKs. In LPS-stimulated macrophages, this inhibition is expected to lead to a downstream reduction in the expression and release of pro-inflammatory mediators.
Caption: Hypothesized mechanism of 7-O-Methylaromadendrin.
Data Presentation
The following tables summarize the expected dose-dependent effects of 7-O-Methylaromadendrin on cell viability and key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Please note that the data presented below is hypothetical and for illustrative purposes, based on reported activities of the related compound, aromadendrin, and should be confirmed experimentally.
Table 1: Effect of 7-O-Methylaromadendrin on RAW 264.7 Cell Viability
| 7-O-Methylaromadendrin (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 3.5 |
| 1 | 99.2 | ± 4.1 |
| 5 | 98.5 | ± 3.8 |
| 10 | 97.1 | ± 4.5 |
| 25 | 95.6 | ± 3.9 |
| 50 | 93.8 | ± 4.2 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| 7-O-Methylaromadendrin (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 | |
| 5 | 35.8 | |
| 10 | 52.1 | ~10 |
| 25 | 75.9 | |
| 50 | 88.4 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| 7-O-Methylaromadendrin (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 12.5 | 10.8 |
| 5 | 30.1 | 28.4 |
| 10 | 48.9 | 45.2 |
| 25 | 70.3 | 68.7 |
| 50 | 85.6 | 82.1 |
Table 4: Effect on NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-p65 / Total p65 (Fold Change) | p-IκBα / Total IκBα (Fold Change) | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 4.5 | 6.2 | 5.1 |
| LPS + 7-O-Methylaromadendrin (10 µM) | 2.9 | 2.3 | 3.1 | 2.6 |
| LPS + 7-O-Methylaromadendrin (25 µM) | 1.5 | 1.2 | 1.8 | 1.4 |
Experimental Protocols
The following diagram illustrates the general workflow for the cell-based assays.
Application Notes and Protocols: Investigating PI3K/AMPK Signaling Pathways with 7-O-Methylaromadendrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylaromadendrin (7-O-MA), a flavonoid isolated from Inula viscosa, has demonstrated potential as a modulator of key cellular metabolic pathways.[1] Research indicates that 7-O-MA enhances glucose uptake in peripheral tissues, a critical mechanism for maintaining glucose homeostasis. This activity is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K) and AMP-activated protein kinase (AMPK) signaling pathways. These pathways are central to cellular energy regulation, insulin (B600854) signaling, and cell growth, making 7-O-MA a compound of interest for the development of therapeutics for metabolic disorders such as type 2 diabetes.
These application notes provide a summary of the effects of 7-O-MA on the PI3K/AMPK signaling cascades and detailed protocols for investigating these effects in relevant cell models.
Data Presentation
The following tables summarize the quantitative effects of 7-O-Methylaromadendrin on key metabolic and signaling parameters as reported in the literature.
Table 1: Effect of 7-O-Methylaromadendrin on Glucose Uptake
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HepG2 | 7-O-Methylaromadendrin | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |
| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | Significantly stimulated insulin-induced glucose uptake | [1] |
Table 2: Effect of Inhibitors on 7-O-Methylaromadendrin-Mediated Effects
| Cell Line | Treatment | Inhibitor | Pathway Targeted | Outcome | Reference |
| HepG2 | 7-O-Methylaromadendrin (10 µM) | LY294002 | PI3K | Blocked 7-O-MA-stimulated reactivation of insulin-mediated phosphorylation of Akt/PKB | [1] |
| HepG2 | 7-O-Methylaromadendrin (10 µM) | Compound C | AMPK | Blocked 7-O-MA-stimulated reactivation of insulin-mediated phosphorylation of AMPK | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying 7-O-Methylaromadendrin, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of 7-O-Methylaromadendrin on the PI3K/AMPK signaling pathways.
Protocol 1: Cell Culture and Treatment
1.1. Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A suitable model for studying liver cell metabolism.
-
3T3-L1 (Mouse Embryonic Fibroblasts): A pre-adipocyte cell line that can be differentiated into adipocytes, providing a model for fat cell metabolism.
1.2. Culture Conditions:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% Bovine Calf Serum (BCS) and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
1.3. 3T3-L1 Adipocyte Differentiation:
-
Grow 3T3-L1 pre-adipocytes to confluence.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
Mature adipocytes are typically ready for experiments between Day 8 and Day 12, characterized by the accumulation of lipid droplets.
1.4. Treatment with 7-O-Methylaromadendrin:
-
Prepare a stock solution of 7-O-Methylaromadendrin (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM).
-
For control wells, add an equivalent volume of DMSO-containing medium.
-
Incubate cells with the treatment medium for the desired period (e.g., 24 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of 7-O-Methylaromadendrin.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of 7-O-MA (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Protocol 3: Glucose Uptake Assay (2-NBDG)
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG.
-
Seed cells in a 24-well plate and treat with 7-O-MA (10 µM) for 24 hours.
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Starve the cells in serum-free DMEM for 3 hours.
-
Incubate the cells with 100 µM 2-NBDG in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove excess 2-NBDG.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Normalize the fluorescence readings to the total protein concentration of each sample.
Protocol 4: Western Blot Analysis
This protocol is for detecting the phosphorylation status of key proteins in the PI3K and AMPK pathways.
-
Seed cells in 6-well plates and treat with 7-O-MA (10 µM) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PI3K p85 (Tyr458)/p55 (Tyr199)
-
Total PI3K p85
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
References
Application Notes and Protocols for 7-O-Methylaromadendrin in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylaromadendrin (7-O-MA) is a flavonoid that has demonstrated significant potential as a tool compound in the investigation of diabetes and metabolic disorders.[1][2][3] Isolated from sources such as Inula viscosa, this natural compound has been shown to positively influence glucose metabolism and insulin (B600854) sensitivity in preclinical studies.[1][2] Its multifaceted mechanism of action, involving key signaling pathways implicated in glucose homeostasis, makes it a valuable pharmacological tool for elucidating the molecular underpinnings of diabetes and for the initial stages of anti-diabetic drug discovery. These application notes provide a comprehensive overview of the utility of 7-O-Methylaromadendrin in diabetes research, including its mechanism of action, quantitative data from in vitro studies, and detailed protocols for its application in both cell-based and animal models.
Mechanism of Action
7-O-Methylaromadendrin exerts its anti-diabetic effects through the modulation of several critical signaling pathways:
-
Stimulation of Glucose Uptake: 7-O-MA significantly enhances insulin-stimulated glucose uptake in both liver (HepG2) and fat (3T3-L1 adipocytes) cells.[1][2]
-
Activation of PPARγ2: It increases the gene and protein expression of Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2), a key regulator of adipogenesis and insulin sensitivity.[1][2] This is accompanied by an increase in the expression of adipocyte-specific fatty acid binding protein (aP2).[1][2]
-
PI3K/Akt Pathway Activation: 7-O-MA promotes the phosphorylation of Protein Kinase B (Akt/PKB), a downstream effector of Phosphatidylinositol 3-kinase (PI3K), in insulin-resistant liver cells. This pathway is central to insulin-mediated glucose transport.[1][2]
-
AMPK Pathway Activation: The compound also stimulates the phosphorylation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status that, when activated, promotes glucose uptake and fatty acid oxidation.[1][2]
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the effects of 7-O-Methylaromadendrin.
| Cell Line | Treatment | Concentration | Outcome | Fold Change/Percentage Increase | Reference |
| HepG2 | 7-O-Methylaromadendrin | 10 µM | Insulin-induced 2-NBDG Glucose Uptake | Significant Increase | [1][2] |
| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | Insulin-induced 2-NBDG Glucose Uptake | Significant Increase | [1][2] |
| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | aP2 Gene Expression | Increased | [1][2] |
| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | PPARγ2 Gene Expression | Increased | [1][2] |
| 3T3-L1 Adipocytes | 7-O-Methylaromadendrin | 10 µM | PPARγ2 Protein Level | Increased | [1][2] |
| High Glucose-Induced Insulin-Resistant HepG2 | 7-O-Methylaromadendrin | 10 µM | Phosphorylation of Akt | Reactivated | [1][2] |
| High Glucose-Induced Insulin-Resistant HepG2 | 7-O-Methylaromadendrin | 10 µM | Phosphorylation of AMPK | Reactivated | [1][2] |
Mandatory Visualizations
Caption: Signaling pathways modulated by 7-O-Methylaromadendrin.
References
Application of 7-O-Methylaromadendrin in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of flavonoids, a class of natural compounds, in mitigating the pathological processes underlying these devastating conditions. 7-O-Methylaromadendrin (7-OMA) is a flavonoid that has demonstrated anti-inflammatory and anti-apoptotic properties in various studies.[1][2] While direct studies on 7-OMA in neurodegenerative models are limited, its structural similarity to other neuroprotective flavonoids, such as aromadendrin, suggests its potential as a valuable research compound in this field.
This document provides a theoretical framework and detailed protocols for investigating the application of 7-O-Methylaromadendrin in preclinical models of neurodegenerative diseases. The proposed methodologies are based on established experimental models and the known biological activities of 7-OMA and related flavonoids.
Potential Mechanism of Action
Based on the known anti-inflammatory and anti-apoptotic effects of 7-O-Methylaromadendrin and the established mechanisms of other neuroprotective flavonoids, the putative neuroprotective mechanism of 7-OMA may involve the modulation of key signaling pathways implicated in neuronal survival and inflammation.[1][3] Flavonoids are known to exert their neuroprotective effects through various mechanisms, including the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of signaling pathways related to cell survival and apoptosis.[3][4]
Proposed Signaling Pathway for 7-O-Methylaromadendrin in Neuroprotection
References
- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action | MDPI [mdpi.com]
- 4. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 6-Methyl-7-O-methylaromadendrin for In Vivo Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methyl-7-O-methylaromadendrin is a flavonoid, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Like many flavonoids, its therapeutic potential is often hindered by poor aqueous solubility, leading to low bioavailability and limited efficacy in vivo.[4][5][6] Methylation of flavonoids can improve their metabolic stability and intestinal absorption.[2][7] To overcome the delivery challenges of this hydrophobic compound, advanced formulation strategies are required to enhance its solubility, protect it from degradation, and ensure it reaches its target sites in the body.
This document provides detailed application notes and protocols for three common and effective lipid-based nanoformulation strategies for the in vivo delivery of this compound: Solid Lipid Nanoparticles (SLNs), Nanoemulsions (NEs), and Liposomes.
Overview of Formulation Strategies
Lipid-based nanocarriers are ideal for encapsulating hydrophobic drugs like this compound.[8][9] They are typically biocompatible, biodegradable, and can improve the pharmacokinetic profile of the encapsulated compound.[10][11]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core matrix that can solubilize lipophilic molecules. The solid core helps to control drug release and protect the encapsulated drug from chemical degradation.[12][13]
-
Nanoemulsions (NEs): These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They offer a high loading capacity for hydrophobic drugs and a large surface area, which can enhance drug absorption.[14][15]
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer, making liposomes an effective delivery vehicle.[8][16]
Data Presentation: Formulation Characterization
The successful development of a nanoformulation requires rigorous characterization. The following tables present representative quantitative data for different formulations of this compound.
Note: As specific experimental data for this compound is not widely available, the following tables provide expected and realistic values based on studies with structurally similar flavonoids.
Table 1: Solid Lipid Nanoparticle (SLN) Formulation Characteristics
| Parameter | Target Range | Description |
| Particle Size (Z-average) | 100 - 300 nm | Influences stability, cellular uptake, and in vivo fate.[10] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential | -20 to -40 mV | Measures surface charge; a high absolute value prevents particle aggregation. |
| Encapsulation Efficiency (EE) | > 85% | The percentage of the initial drug that is successfully entrapped in the nanoparticles. |
| Drug Loading (DL) | 1 - 5% | The weight percentage of the drug relative to the total weight of the nanoparticle. |
Table 2: Nanoemulsion (NE) Formulation Characteristics
| Parameter | Target Range | Description |
| Droplet Size (Z-average) | 50 - 200 nm | Smaller droplets increase surface area and may improve absorption.[17] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform droplet size distribution. |
| Zeta Potential | -15 to -35 mV | Indicates the stability of the emulsion against coalescence. |
| Encapsulation Efficiency (EE) | > 95% | High efficiency is expected due to the high solubility of the drug in the oil phase. |
| Drug Loading (DL) | 5 - 10% | Represents the drug content relative to the total weight of the nanoemulsion. |
Table 3: Liposomal Formulation Characteristics
| Parameter | Target Range | Description |
| Vesicle Size (Z-average) | 80 - 200 nm | Affects circulation time and tissue distribution.[16] |
| Polydispersity Index (PDI) | < 0.25 | A measure of the size distribution uniformity of the liposomal vesicles. |
| Zeta Potential | -25 to -50 mV | Important for stability; can be modified for targeted delivery. |
| Encapsulation Efficiency (EE) | > 70% | The percentage of drug successfully incorporated into the lipid bilayer.[18] |
| Drug Loading (DL) | 0.5 - 3% | The ratio of the entrapped drug weight to the total lipid weight. |
Experimental Workflows & Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow from formulation development to in vivo evaluation.
Caption: General workflow for nanoformulation of this compound.
Hypothesized Signaling Pathway
Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
Protocol 1: Preparation of SLNs by Hot High-Pressure Homogenization
This method is suitable for thermostable compounds and involves dispersing the drug in a molten lipid, followed by homogenization with a hot aqueous surfactant solution.[9][12]
Materials & Equipment:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO
-
Surfactant: Poloxamer 188 or Tween® 80
-
Purified water (Milli-Q or equivalent)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Water bath, magnetic stirrer, glassware
Procedure:
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., 5% w/v) and this compound (e.g., 0.1% w/v). Heat them in a beaker at 5-10°C above the lipid's melting point until a clear, uniform liquid is formed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., 2.5% w/v) in purified water. Heat this solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer (pre-heated to the same temperature) for 3-5 cycles at a pressure of 500-1500 bar.[13]
-
Cooling and SLN Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature, allowing the lipid to recrystallize and form SLNs.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Preparation of Nanoemulsion by Spontaneous Emulsification (Low-Energy Method)
This method leverages the system's chemical potential to form nanoemulsions and is suitable for heat-sensitive compounds.[14][19] It involves titrating an organic phase into an aqueous phase.
Materials & Equipment:
-
This compound
-
Oil Phase: Medium-chain triglycerides (MCT) or Ethyl Oleate
-
Surfactant: Tween® 80 or Cremophor® EL
-
Co-surfactant: Transcutol® P or Propylene Glycol
-
Purified water
-
Magnetic stirrer, burette, glassware
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving this compound in the chosen oil. Add the surfactant and co-surfactant to this mixture (a common starting ratio is Oil:Surfactant:Co-surfactant of 1:4:1). Stir until a clear, homogenous solution is obtained.
-
Aqueous Phase Preparation: Prepare the aqueous phase using purified water.
-
Titration: Place the organic phase in a beaker on a magnetic stirrer. Slowly add the aqueous phase dropwise using a burette under moderate, constant stirring.
-
Nanoemulsion Formation: Observe the mixture during titration. The point at which the solution becomes clear and translucent indicates the formation of an oil-in-water (O/W) nanoemulsion.
-
Equilibration: Allow the system to equilibrate by stirring for an additional 30 minutes at room temperature.
-
Storage: Store the nanoemulsion in a sealed container at room temperature, protected from light.
Protocol 3: Preparation of Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller vesicles.[16][20]
Materials & Equipment:
-
This compound
-
Lipids: Soy Phosphatidylcholine (SPC) or Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (to stabilize the membrane)
-
Organic Solvent: Chloroform/Methanol mixture (2:1, v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, bath sonicator or probe sonicator, round-bottom flask
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., SPC and cholesterol at a 4:1 molar ratio) and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 37-45°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
Hydration: Add the pre-warmed aqueous hydration buffer (PBS, pH 7.4) to the flask. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) at a temperature above the lipid transition temperature for 1-2 hours. This process allows the lipid film to hydrate (B1144303) and swell, forming multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath or probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: To remove the unencapsulated drug, the liposome (B1194612) suspension can be centrifuged or passed through a size-exclusion chromatography column.
-
Storage: Store the final liposomal formulation at 4°C. Do not freeze.
Protocol for In Vivo Administration (Rodent Model)
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Materials & Equipment:
-
Prepared nanoformulation of this compound
-
Appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Dosing vehicle (e.g., sterile saline or PBS)
-
Administration tools: Oral gavage needles (for oral delivery) or syringes with appropriate needles (for intravenous injection).
-
Blood collection supplies (e.g., heparinized tubes, capillaries)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Dose Preparation: Dilute the concentrated nanoformulation to the desired final concentration with a sterile, isotonic vehicle immediately before administration. The final dose will depend on the specific efficacy or pharmacokinetic study being conducted.
-
Administration:
-
Oral (PO): Administer the formulation using an oral gavage needle. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Intravenous (IV): Administer the formulation via a tail vein injection. The formulation must be sterile. The volume is typically 1-5 mL/kg for rats and 5-10 mL/kg for mice.
-
-
Sample Collection (for Pharmacokinetic Studies):
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
-
Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects throughout the study period. For efficacy studies, monitor relevant pharmacodynamic markers at appropriate time points.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles [mdpi.com]
- 9. Formulation Perspectives and Applications of Solid Lipid Nanoparticles for Drug Delivery: A Review | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. biomedrb.com [biomedrb.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. researchgate.net [researchgate.net]
- 17. ijrpb.com [ijrpb.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Novel Targets of 7-O-Methylaromadendrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for identifying novel molecular targets of 7-O-Methylaromadendrin (7-O-MA), a flavonoid with known anti-inflammatory, anticancer, and insulin-sensitizing properties.[1] The protocols outlined below describe a tiered high-throughput screening (HTS) strategy, encompassing primary, secondary, and counter-screens designed to discover and validate novel therapeutic targets of 7-O-MA.
Introduction to 7-O-Methylaromadendrin
7-O-Methylaromadendrin is a naturally occurring flavonoid that has demonstrated a range of biological activities, making it a promising candidate for drug discovery. Pre-existing research indicates its potential in modulating key signaling pathways related to inflammation, cancer, and metabolic disorders. Known mechanisms of action include the inhibition of secretory phospholipase A2 (sPLA2), activation of peroxisome proliferator-activated receptor-gamma (PPARγ), and modulation of the PI3K/Akt and AMPK signaling pathways, which are crucial in glucose uptake and insulin (B600854) sensitivity.[2] The following protocols are designed to leverage these known activities to uncover novel molecular targets.
High-Throughput Screening (HTS) Workflow
A multi-step screening process is essential for the identification and validation of true molecular targets of 7-O-MA, while minimizing the rate of false positives. The proposed workflow is designed to systematically narrow down a large library of potential targets to a small number of high-confidence candidates for further investigation.
Section 1: Anti-Inflammatory Target Screening
Based on its known anti-inflammatory properties, a primary screen targeting key inflammatory pathways is a logical starting point.
Primary Screening Protocol: NF-κB Translocation Assay
The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. This assay will identify if 7-O-MA can inhibit the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Experimental Protocol:
-
Cell Seeding: Seed HeLa or other suitable cells expressing a fluorescently tagged NF-κB p65 subunit into 384-well microplates at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with 7-O-MA or control compounds at various concentrations for 1 hour.
-
Stimulation: Induce an inflammatory response by adding TNF-α (10 ng/mL final concentration) to all wells, except for the negative control wells, and incubate for 30 minutes.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The nuclear translocation of the fluorescently tagged NF-κB p65 is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Secondary Screening Protocol: Cytokine Release Assay
Hits from the primary screen will be further evaluated for their ability to suppress the release of pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Seeding: Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Pre-treat cells with the hit compounds at a range of concentrations for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., ELISA or Luminex-based technology).[3][4][5][6]
| Table 1: Hypothetical Anti-Inflammatory Screening Data for 7-O-MA | ||
| Assay | Parameter | Result for 7-O-MA |
| NF-κB Translocation | IC50 | 15 µM |
| TNF-α Release | IC50 | 25 µM |
| IL-6 Release | IC50 | 30 µM |
Section 2: Anticancer Target Screening
Given the cytotoxic effects of 7-O-MA on certain cancer cell lines, a broad screening approach against a panel of cancer cells can help identify novel oncology targets.
Primary Screening Protocol: Cancer Cell Line Panel Viability Assay
This assay will assess the cytotoxic or anti-proliferative effects of 7-O-MA across a diverse panel of human cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., representing breast, lung, colon, and prostate cancers) into 384-well plates at their optimal densities.
-
Compound Treatment: Treat the cells with a dilution series of 7-O-MA for 72 hours.
-
Viability Assessment: Determine cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).[7] Luminescence is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.
Secondary Screening Protocol: Kinase Inhibition Profiling
As many anticancer drugs target protein kinases, this secondary screen will evaluate the effect of 7-O-MA on a panel of known cancer-related kinases.
Experimental Protocol:
-
Assay Principle: Utilize a fluorescence-based kinase assay, such as the IMAP or LanthaScreen™ platform.[8][9] These assays measure the phosphorylation of a substrate peptide by a specific kinase.
-
Reaction Setup: In a 384-well plate, incubate a panel of recombinant kinases with their respective fluorescently labeled substrates and ATP in the presence of 7-O-MA or a known kinase inhibitor (positive control).
-
Detection: After the reaction, add the detection reagents. The resulting signal (e.g., fluorescence polarization or TR-FRET) is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of each kinase by 7-O-MA and determine the IC50 for the most potently inhibited kinases.
| Table 2: Hypothetical Anticancer Screening Data for 7-O-MA | ||
| Cell Line | GI50 | Kinase Target |
| MCF-7 (Breast) | 10 µM | Kinase X |
| A549 (Lung) | 25 µM | Kinase Y |
| HCT116 (Colon) | 18 µM | Kinase Z |
Section 3: Metabolic Disorder Target Screening
Building on the knowledge that 7-O-MA can improve insulin sensitivity, these screens will explore its effects on key metabolic pathways.
Signaling Pathways in Glucose Metabolism
The PI3K/Akt and AMPK pathways are central to the regulation of glucose uptake and metabolism. 7-O-MA has been shown to modulate these pathways.[2]
Primary Screening Protocol: High-Throughput Glucose Uptake Assay
This cell-based assay will measure the ability of 7-O-MA to stimulate glucose uptake in a relevant cell line.
Experimental Protocol:
-
Cell Culture: Culture 3T3-L1 adipocytes or HepG2 hepatocytes in 96- or 384-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the cells to establish a basal level of glucose uptake.
-
Compound Treatment: Treat the cells with 7-O-MA, a positive control (e.g., insulin), or a negative control.
-
Glucose Analog Incubation: Add a fluorescent glucose analog, such as 2-NBDG, and incubate for a defined period.[10][11]
-
Signal Detection: After incubation, wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Quantify the increase in glucose uptake relative to the vehicle-treated control cells.
Secondary Screening Protocol: AMPK and PI3K/Akt Pathway Activation Assays
To elucidate the mechanism of action, secondary assays will focus on the activation of key upstream regulators of glucose metabolism.
Experimental Protocol (AMPK Activation):
-
Assay Principle: Use a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of AMPK at Thr172.[12]
-
Cell Lysis: Treat cells with 7-O-MA and then lyse the cells in the presence of protease and phosphatase inhibitors.
-
Detection: Add the TR-FRET antibody pair (a terbium-labeled anti-total AMPK antibody and a d2-labeled anti-phospho-AMPK (Thr172) antibody) to the cell lysate.
-
Signal Measurement: Measure the TR-FRET signal, which is proportional to the level of AMPK phosphorylation.
Experimental Protocol (PI3K/Akt Activation):
-
Assay Principle: Employ a cell-based ELISA or a TR-FRET assay to quantify the phosphorylation of Akt at Ser473.[13][14]
-
Procedure: Follow a similar procedure to the AMPK activation assay, using antibodies specific for total Akt and phospho-Akt (Ser473).
| Table 3: Hypothetical Metabolic Disorder Screening Data for 7-O-MA | ||
| Assay | Parameter | Result for 7-O-MA |
| Glucose Uptake | EC50 | 10 µM |
| AMPK Phosphorylation | EC50 | 8 µM |
| Akt Phosphorylation | EC50 | 12 µM |
Counter-Screening and Hit Validation
To ensure that the observed activities are not due to non-specific effects or cytotoxicity, counter-screens are crucial.
Cytotoxicity Assay
A general cytotoxicity assay should be performed in parallel with the primary screens to identify and flag compounds that exhibit broad cytotoxicity.
Experimental Protocol:
-
Cell Lines: Use a non-cancerous cell line (e.g., HEK293) and the cell lines used in the primary screens.
-
Treatment: Treat the cells with the same concentrations of 7-O-MA used in the primary screens.
-
Viability Measurement: Assess cell viability using a method such as the MTS assay or a live/dead cell staining protocol.[15]
Target Specificity Assays
For hits identified in target-based screens (e.g., the kinase panel), it is important to confirm direct interaction with the putative target. This can be achieved through biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Conclusion
The application notes and protocols detailed above provide a robust starting point for a high-throughput screening campaign to identify novel targets of 7-O-Methylaromadendrin. By employing a tiered screening approach that leverages the known biological activities of this compound, researchers can efficiently identify and validate promising new targets for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders. The integration of cell-based phenotypic screens with target-based biochemical and mechanistic assays, along with rigorous counter-screening, will ensure the generation of high-quality, actionable data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Highly sensitive in vitro cytokine release assay incorporating high-density preculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cytokine Detection with Lumit® Technology [promega.jp]
- 5. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 6. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 10. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of 7-O-Methylaromadendrin in E. coli BL21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of 7-O-Methylaromadendrin (7-OMA) in E. coli BL21.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Very low or no production of 7-O-Methylaromadendrin (7-OMA).
-
Possible Cause 1: Inefficient precursor supply. The biosynthesis of 7-OMA heavily relies on the availability of intracellular precursors, particularly malonyl-CoA and p-coumaric acid.
-
Solution:
-
Increase Malonyl-CoA Pool: Overexpress key enzymes in the malonyl-CoA synthesis pathway. A common strategy is to overexpress Acetyl-CoA Carboxylase (Acc). Studies have shown that overexpressing Acc can lead to a significant increase in the cellular malonyl-CoA concentration[1]. Deleting competing pathways that consume acetyl-CoA, such as those for acetate (B1210297) and ethanol (B145695) production, can further enhance the acetyl-CoA pool available for malonyl-CoA synthesis[1][2].
-
Precursor Feeding: Supplement the culture medium with p-coumaric acid. This bypasses the initial steps of the phenylpropanoid pathway in E. coli and directly provides the starter molecule for the flavonoid biosynthesis pathway[3]. You can also feed naringenin (B18129) directly if you are focusing on the final conversion steps to 7-OMA[3].
-
-
-
Possible Cause 2: Low activity or expression of biosynthetic enzymes. The heterologous expression of plant-derived enzymes in E. coli can be suboptimal, leading to bottlenecks in the pathway.
-
Solution:
-
Codon Optimization: Optimize the codon usage of the genes encoding the biosynthetic enzymes (4-coumarate-CoA ligase, chalcone (B49325) synthase, chalcone isomerase, flavanone-3-hydroxylase, and 7-O-methyltransferase) for E. coli expression. This can significantly improve protein translation efficiency[4].
-
Promoter and Vector Selection: Use strong, inducible promoters (e.g., T7) and appropriate expression vectors to ensure high-level transcription of your genes of interest[5].
-
Expression Condition Optimization: Optimize induction conditions such as IPTG concentration and induction temperature. Lowering the induction temperature (e.g., to 18-25°C) can sometimes improve the solubility and activity of expressed proteins[5][6].
-
-
-
Possible Cause 3: Toxicity of intermediates or the final product. High concentrations of flavonoids or their intermediates can be toxic to E. coli, inhibiting cell growth and overall productivity.
-
Solution:
-
Two-Phase Culture System: Employ a two-phase culture system with an organic solvent (e.g., dodecane) to extract the toxic product from the aqueous phase, thereby reducing its concentration in the vicinity of the cells.
-
Fed-Batch Fermentation: Use a fed-batch fermentation strategy to maintain substrate and product concentrations at non-toxic levels.
-
-
Problem: Accumulation of intermediate products (e.g., naringenin, aromadendrin) instead of 7-OMA.
-
Possible Cause 1: Inefficient downstream enzymes. The enzymes responsible for converting intermediates to the final product (flavanone-3-hydroxylase and 7-O-methyltransferase) may be the rate-limiting steps.
-
Solution:
-
Enzyme Source: Screen enzymes from different plant or microbial sources. Some enzymes may have higher specific activity or better expression in E. coli.
-
Protein Engineering: Consider protein engineering to improve the catalytic efficiency or stability of the rate-limiting enzymes.
-
Relative Enzyme Expression Levels: Fine-tune the expression levels of the pathway enzymes. It may be necessary to increase the expression of downstream enzymes relative to the upstream ones to pull the flux towards the final product. This can be achieved by using promoters of different strengths or by varying gene copy numbers.
-
-
-
Possible Cause 2: Sub-optimal reaction conditions for specific enzymes. The intracellular environment of E. coli may not be ideal for the activity of all the heterologous enzymes.
-
Solution:
-
Cofactor Availability: Ensure sufficient availability of cofactors required by the enzymes. For example, O-methyltransferases require S-adenosylmethionine (SAM) as a methyl donor. Overexpression of SAM synthetase can increase the intracellular SAM pool. Flavanone-3-hydroxylase is a 2-oxoglutarate-dependent dioxygenase and requires Fe(II) and ascorbate (B8700270) as cofactors[7][8]. Supplementing the medium with these cofactors may enhance enzyme activity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for 7-O-Methylaromadendrin in recombinant E. coli?
A1: The biosynthesis of 7-OMA in E. coli typically starts from the precursor p-coumaric acid. This is converted through a series of enzymatic reactions catalyzed by heterologously expressed plant enzymes. The key steps are:
-
Activation of p-coumaric acid: 4-coumarate-CoA ligase (4CL) converts p-coumaric acid to p-coumaroyl-CoA.
-
Chalcone Synthesis: Chalcone synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.
-
Hydroxylation: Flavanone-3-hydroxylase (F3H) hydroxylates naringenin to produce aromadendrin (B1667607) (dihydrokaempferol).
-
Methylation: 7-O-methyltransferase (OMT) transfers a methyl group to the 7-hydroxyl group of aromadendrin to yield the final product, 7-O-Methylaromadendrin.
Q2: How can I increase the supply of malonyl-CoA, a key precursor for 7-OMA synthesis?
A2: Increasing the intracellular malonyl-CoA pool is a critical strategy for improving flavonoid yields. Here are several effective approaches:
-
Overexpression of Acetyl-CoA Carboxylase (Acc): This is the most direct method to boost malonyl-CoA synthesis from acetyl-CoA. Overexpression of the acc genes has been shown to increase malonyl-CoA levels and subsequent flavonoid production by several fold[1].
-
Deletion of Competing Pathways: Deleting genes involved in pathways that compete for the acetyl-CoA precursor, such as acetate and ethanol formation (ackA-pta, adhE), can redirect carbon flux towards malonyl-CoA production[2].
-
Engineering Acetate Assimilation: Overexpressing acetyl-CoA synthetase (ACS) allows the cell to utilize acetate from the medium and convert it to acetyl-CoA, further increasing the precursor pool[9].
-
Inhibition of Fatty Acid Synthesis: While effective, using inhibitors like cerulenin (B1668410) to block fatty acid synthesis and divert malonyl-CoA to flavonoid production can be toxic to the cells and is often not ideal for large-scale production.
Q3: My E. coli BL21 cells are not growing well after inducing the expression of the 7-OMA pathway. What could be the reason?
A3: Poor cell growth upon induction can be due to several factors:
-
Metabolic Burden: Overexpression of multiple heterologous proteins places a significant metabolic load on the host cells, diverting resources from essential cellular processes.
-
Toxicity of Pathway Intermediates or Product: As mentioned earlier, the accumulation of flavonoid compounds can be toxic to E. coli.
-
Plasmid Instability: High-copy number plasmids or the metabolic burden can lead to plasmid loss during cell division.
To troubleshoot this, you can:
-
Optimize Induction Conditions: Use a lower concentration of the inducer (e.g., IPTG) and/or induce at a lower temperature (e.g., 18-25°C) to reduce the rate of protein synthesis and metabolic stress[5][6].
-
Use a Co-culture System: Distribute the metabolic pathway between two different E. coli strains. One strain can be engineered to produce an intermediate (e.g., naringenin), which is then converted to the final product by the second strain in the co-culture. This can reduce the metabolic burden on a single strain[10][11][12][13].
-
Select a More Robust Host Strain: While BL21(DE3) is a common choice, other strains might be more suitable for expressing toxic proteins or handling high metabolic loads.
-
Confirm Plasmid Retention: Plate cell cultures on selective antibiotic plates at different time points after induction to check for plasmid stability.
Data Presentation
Table 1: Strategies to Increase Malonyl-CoA Availability and Their Impact on Flavonoid Production in E. coli
| Strategy | Genetic Modification | Fold Increase in Malonyl-CoA (approx.) | Fold Increase in Flavonoid Titer (approx.) | Reference |
| Acc Overexpression | Overexpression of Acetyl-CoA Carboxylase (acc) | 3 | Varies (e.g., ~4-fold for phloroglucinol) | [1] |
| Deletion of Competing Pathways | Deletion of acetate (ackA-pta) and ethanol (adhE) pathways | 15 | Varies | [1][2] |
| Acetate Assimilation | Overexpression of Acetyl-CoA Synthetase (acs) | - | 3.7-fold increase in fatty acid synthesis | [2] |
Table 2: Reported Yields of 7-OMA and Related Flavonoids in Engineered E. coli
| Product | Precursor Fed | Host Strain | Yield | Reference |
| 7-O-Methylaromadendrin | p-Coumaric acid | E. coli BL21(DE3) | 2.7 mg/L | [3] |
| 7-O-Methylaromadendrin | Naringenin | E. coli BL21(DE3) | 30.0 mg/L | [3] |
| Flavan-3-ols | p-Coumaric acid | E. coli co-culture | 40.7 mg/L | [10][11][12][13] |
| Kaempferol | Naringenin | E. coli | 1184.2 mg/L | [14] |
| Apigenin | Tyrosine | E. coli | 128 mg/L | [15] |
Experimental Protocols
Protocol 1: HPLC Analysis of 7-O-Methylaromadendrin
This protocol outlines the high-performance liquid chromatography (HPLC) method for the separation and quantification of 7-OMA and its precursors.
1. Sample Preparation: a. Centrifuge 1 mL of the E. coli culture at 12,000 x g for 5 minutes. b. Extract the supernatant with an equal volume of ethyl acetate. c. Vortex thoroughly and centrifuge at 12,000 x g for 5 minutes to separate the phases. d. Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. e. Re-dissolve the dried extract in 100 µL of methanol (B129727).
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: Linear gradient from 5% to 80% B
- 35-40 min: 80% B
- 40-45 min: Linear gradient from 80% to 5% B
- 45-50 min: 5% B (column re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
3. Quantification: a. Prepare standard solutions of 7-OMA, naringenin, and aromadendrin of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration for each standard. c. Determine the concentration of the compounds in the experimental samples by interpolating their peak areas on the standard curve.
Protocol 2: In Vitro Enzyme Assay for Flavanone-3-Hydroxylase (F3H)
This assay measures the activity of F3H by monitoring the conversion of naringenin to aromadendrin.
1. Reagents:
- Tris-HCl buffer (100 mM, pH 7.5)
- Naringenin (substrate, 10 mM stock in DMSO)
- 2-oxoglutarate (cofactor, 100 mM stock in water)
- FeSO₄ (cofactor, 10 mM stock in water, freshly prepared)
- Sodium ascorbate (cofactor, 100 mM stock in water, freshly prepared)
- Catalase (to remove H₂O₂)
- Cell-free extract containing the F3H enzyme or purified F3H.
2. Assay Procedure: a. Prepare a reaction mixture containing:
- 50 µL of 100 mM Tris-HCl (pH 7.5)
- 10 µL of 10 mM naringenin
- 10 µL of 100 mM 2-oxoglutarate
- 10 µL of 10 mM FeSO₄
- 10 µL of 100 mM sodium ascorbate
- 1 µL of catalase (10 mg/mL)
- X µL of cell-free extract or purified enzyme
- Add water to a final volume of 200 µL. b. Incubate the reaction mixture at 30°C for 30-60 minutes. c. Stop the reaction by adding an equal volume of methanol or by acidifying with HCl. d. Centrifuge to pellet any precipitate. e. Analyze the supernatant by HPLC (as described in Protocol 1) to quantify the amount of aromadendrin produced.
Protocol 3: In Vitro Enzyme Assay for 7-O-Methyltransferase (OMT)
This assay measures the activity of OMT by monitoring the conversion of aromadendrin to 7-OMA.
1. Reagents:
- Tris-HCl buffer (100 mM, pH 7.5)
- Aromadendrin (substrate, 10 mM stock in DMSO)
- S-adenosylmethionine (SAM) (methyl donor, 10 mM stock in water)
- Dithiothreitol (DTT) (1 M stock in water)
- Cell-free extract containing the OMT enzyme or purified OMT.
2. Assay Procedure: a. Prepare a reaction mixture containing:
- 50 µL of 100 mM Tris-HCl (pH 7.5)
- 10 µL of 10 mM aromadendrin
- 10 µL of 10 mM SAM
- 1 µL of 1 M DTT
- X µL of cell-free extract or purified enzyme
- Add water to a final volume of 200 µL. b. Incubate the reaction mixture at 30°C for 30-60 minutes. c. Stop the reaction by adding an equal volume of methanol. d. Centrifuge to pellet any precipitate. e. Analyze the supernatant by HPLC (as described in Protocol 1) to quantify the amount of 7-OMA produced.
Visualizations
Caption: Biosynthetic pathway of 7-O-Methylaromadendrin from p-coumaric acid.
Caption: A logical workflow for troubleshooting low 7-OMA yield.
Caption: Relationship between problems, causes, and solutions for low 7-OMA yield.
References
- 1. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic division engineering of Escherichia coli consortia for de novo biosynthesis of flavonoids and flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Engineering Central Metabolic Pathways for High-Level Flavonoid Production in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Experimental and computational optimization of an Escherichia coli co-culture for the efficient production of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and Computational Optimization of an Escherichia Coli Co-culture for the Efficient Production of Flavonoids | Hahn Research Group [hahnresearchgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Expanding flavone and flavonol production capabilities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for 7-O-Methylaromadendrin production
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the microbial production of 7-O-Methylaromadendrin (7-OMA).
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Methylaromadendrin (7-OMA) and why is it significant?
A1: 7-O-Methylaromadendrin, also known as aromadendrin (B1667607) 7-methyl ether, is a pharmaceutically important flavonoid.[1] It has demonstrated several beneficial biological activities, including anti-inflammatory and anticancer effects.[1][2] Additionally, studies suggest it may be a candidate for improving conditions in type 2 diabetes mellitus by stimulating insulin-mediated glucose uptake.[2] While 7-OMA can be isolated from several medicinal plants like Populus alba, microbial production offers a promising alternative to traditional plant extraction or chemical synthesis, which can be challenging for large-scale production.[1][2]
Q2: What is the general strategy for producing 7-OMA in a microbial host like E. coli?
A2: The production of 7-OMA in E. coli is achieved through metabolic engineering, which involves introducing a heterologous biosynthetic pathway from plants and other organisms.[2][3] The process typically starts from a precursor like p-coumaric acid.[2] A series of enzymes are introduced into E. coli to convert this precursor first into the flavanone (B1672756) naringenin (B18129), and then through subsequent hydroxylation and methylation steps to yield 7-OMA.[2][3]
Q3: What are the key precursors for 7-OMA biosynthesis?
A3: The key precursors for the biosynthesis of 7-OMA in engineered microbes are p-coumaroyl-CoA and malonyl-CoA.[1][2] One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone, which is a foundational step in the pathway.[1][2] Therefore, ensuring a sufficient supply of both precursors, especially malonyl-CoA, is critical for high yields.[2][4]
Q4: Why is microbial production considered a promising alternative to plant extraction for flavonoids like 7-OMA?
A4: Traditional methods like plant extraction and chemical synthesis are often insufficient to meet the demand for flavonoids due to low yields and complex processes.[4][5] Microbial production using engineered hosts such as E. coli or Saccharomyces cerevisiae is considered a sustainable, environmentally friendly, and promising alternative for the large-scale production of these valuable compounds.[2][4][6] Engineered microbes offer advantages like short production cycles, reduced waste, and the potential for mass production under controlled fermentation conditions.[7]
Troubleshooting Guide
Q1: My 7-OMA yield is very low. What are the common bottlenecks?
A1: Low yields of 7-OMA are a common challenge in microbial production.[5][8] Several factors could be responsible:
-
Insufficient Malonyl-CoA Supply: The condensation of one p-coumaroyl-CoA with three malonyl-CoA molecules is the first committed step.[1] An inadequate intracellular pool of malonyl-CoA is a frequent rate-limiting factor in flavonoid production.[2][4]
-
Low Enzyme Activity or Expression: The enzymes in the biosynthetic pathway may not be expressed at sufficient levels or could have low specific activity in the E. coli host.
-
Accumulation of Intermediates: The pathway may be unbalanced, leading to the accumulation of intermediates like naringenin (NRN), dihydrokaempferol (B1209521) (DHK), or sakuranetin (B8019584) (SKN) instead of the final product, 7-OMA.[2]
-
Precursor Limitation: If producing from p-coumaric acid, its conversion and uptake might be inefficient. Feeding an intermediate like naringenin directly can sometimes result in much higher yields of downstream products.[2]
Q2: I'm observing a high accumulation of the intermediate naringenin (NRN) but very little 7-OMA. How can I fix this?
A2: This issue points to a bottleneck at the steps subsequent to naringenin formation. The enzymes responsible for converting naringenin to 7-OMA, namely flavanone-3-hydroxylase (F3H) and 7-O-methyltransferase (OMT), may be the problem.
-
Enhance F3H and OMT Expression: Increase the expression levels of the F3H and OMT enzymes. This can be achieved by using stronger promoters or optimizing codon usage for the E. coli host.
-
Check Enzyme Efficacy: The chosen F3H and OMT may not be efficient. Consider screening for homologous enzymes from different species that may have higher activity.
-
Optimize Fermentation Conditions: Factors like temperature, pH, and induction time can significantly impact enzyme activity.[9] For instance, the production of related compounds in E. coli has been optimized by lowering the incubation temperature after induction.[10]
Q3: My engineered E. coli strain shows poor growth during fermentation. What could be the cause?
A3: Poor cell growth can be due to several factors:
-
Metabolic Burden: Overexpression of multiple heterologous enzymes can place a significant metabolic load on the host cells, diverting resources from essential cellular processes and leading to slower growth.[8]
-
Toxicity of Intermediates or Product: The accumulation of the final product (7-OMA) or pathway intermediates can be toxic to the host cells, inhibiting growth.
-
Sub-optimal Culture Conditions: The fermentation medium or physical parameters (temperature, pH, aeration) may not be optimal for your engineered strain.[9] It's crucial to optimize these conditions to balance cell growth and product formation.[9]
Q4: How can I increase the intracellular supply of malonyl-CoA?
A4: Increasing the malonyl-CoA pool is a key strategy for improving flavonoid yields.[4] This can be achieved by:
-
Overexpressing Acetyl-CoA Carboxylase (ACC): Malonyl-CoA is synthesized from acetyl-CoA by the enzyme ACC.[7] Overexpressing the components of this enzyme complex can directly boost malonyl-CoA levels.[4]
-
Engineering Acetate (B1210297) Assimilation Pathways: Introducing efficient acetate assimilation pathways can increase the acetyl-CoA pool, which is the precursor to malonyl-CoA. For example, introducing genes for acyl-CoA carboxylase subunits, biotin (B1667282) ligase, and acetyl-CoA synthetase from organisms like Nocardia farcinica has been shown to be effective.[2][3]
-
Inhibiting Competing Pathways: Malonyl-CoA is also a key precursor for fatty acid biosynthesis.[7] Down-regulating competing pathways that consume malonyl-CoA can increase its availability for flavonoid production.
Data Summary
Table 1: Production of 7-OMA and Intermediates from p-Coumaric Acid in Engineered E. coli
| Strain / Condition | Precursor | Medium | Dihydrokaempferol (DHK) (mg/L) | 7-OMA (mg/L) | Sakuranetin (SKN) (mg/L) |
| E. coli E3FHMT | 500 μM p-coumaric acid | LB | 3.2 | 2.7 | 0.185 |
| E. coli E3FHMT | 250 μM p-coumaric acid | M9 Minimal | 3.8 | 1.2 | Not Reported |
| Data sourced from Malla et al., 2012.[1][2] |
Table 2: Production of 7-OMA and Intermediates via Naringenin Feeding Strategy
| Strain / Condition | Precursor | Medium | Dihydrokaempferol (DHK) (mg/L) | 7-OMA (mg/L) | Sakuranetin (SKN) (mg/L) |
| E. coli F3H-OMT | 500 μM Naringenin | LB | 63.5 | 30.0 | 12.7 |
| Data sourced from Malla et al., 2012.[1][2] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for 7-OMA Production in E. coli
This protocol is based on the methodology described for producing 7-OMA in engineered E. coli BL21(DE3).[2]
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Use the overnight culture to inoculate 50 mL of fresh LB or M9 minimal medium in a 250 mL flask to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6. Induce the expression of the heterologous genes by adding IPTG to a final concentration of 0.1 mM.
-
Precursor Feeding: At the time of induction, supplement the culture with the precursor. For example, add p-coumaric acid (e.g., to a final concentration of 500 μM) or naringenin (e.g., to 500 μM).
-
Production Phase: After induction and feeding, incubate the culture at a lower temperature, for instance, 26°C or 30°C, for 24-48 hours with shaking.[10]
-
Sample Collection: After the incubation period, collect the cell culture for analysis.
Protocol 2: Flavonoid Extraction and Quantification
This protocol outlines a general method for extracting and quantifying flavonoids from the culture medium.[2]
-
Sample Preparation: Centrifuge 1 mL of the culture broth to pellet the cells.
-
Extraction: Take the supernatant and mix it with an equal volume of ethyl acetate. Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Solvent Evaporation: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate it to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 100 µL) of methanol.
-
HPLC Analysis: Analyze the sample using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). .
-
Detection: UV detector set to a wavelength appropriate for flavonoids (e.g., 280 nm).
-
-
Quantification: Quantify the concentration of 7-OMA and other flavonoids by comparing the peak areas to a standard curve generated with authentic standards.[2]
Visualizations
Caption: Biosynthetic pathway of 7-OMA in engineered E. coli.[1][2]
Caption: Workflow for microbial production and analysis of 7-OMA.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]
- 5. explore.lib.uliege.be [explore.lib.uliege.be]
- 6. Bacterial biosynthesis of flavonoids: Overview, current biotechnology applications, challenges, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Flavonoid Biosynthesis by Increasing Malonyl-CoA Precursor Supply
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing malonyl-CoA for enhanced flavonoid production.
Frequently Asked Questions (FAQs)
Q1: What is the role of malonyl-CoA in flavonoid biosynthesis?
A1: Malonyl-CoA is a critical precursor for flavonoid biosynthesis. The first committed step in the flavonoid pathway, catalyzed by chalcone (B49325) synthase (CHS), involves the condensation of one molecule of a p-coumaroyl-CoA (or other CoA-ester) with three molecules of malonyl-CoA to form the basic C15 flavonoid backbone.[1][2] Therefore, the intracellular availability of malonyl-CoA is often a rate-limiting factor for achieving high yields of flavonoids in metabolic engineering strategies.[3][4][5]
Q2: What are the primary strategies to increase the intracellular pool of malonyl-CoA?
A2: The main strategies focus on increasing the supply of malonyl-CoA and reducing its consumption by competing pathways. These include:
-
Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary native route for its synthesis.[6][7]
-
Downregulation of Competing Pathways: The fatty acid biosynthesis pathway is the main consumer of malonyl-CoA. Repressing the expression of key genes in this pathway (e.g., fabD, fabF) can redirect malonyl-CoA towards flavonoid production.[3]
-
Introduction of Alternative Biosynthetic Routes: A malonate assimilation pathway, utilizing malonate and malonyl-CoA synthetase, can provide an alternative route to malonyl-CoA.[8]
-
Increasing Acetyl-CoA Supply: Enhancing the pool of acetyl-CoA, the direct precursor to malonyl-CoA, through overexpression of enzymes like acetyl-CoA synthetase can also boost malonyl-CoA levels.[9]
Q3: Can overexpression of Acetyl-CoA Carboxylase (ACC) be toxic to the host cells?
A3: Yes, overexpression of ACC can sometimes lead to cellular toxicity or growth inhibition, particularly in E. coli.[7] This can be due to several factors, including the metabolic burden of overexpressing a large enzyme complex and the potential for imbalanced expression of ACC subunits, which can lead to the formation of non-functional or aberrant complexes.[7]
Troubleshooting Guides
Guide 1: Low Flavonoid Titer Despite ACC Overexpression
This guide addresses scenarios where overexpression of acetyl-CoA carboxylase (ACC) does not lead to the expected increase in flavonoid production.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ACC Activity | 1. Verify ACC expression: Perform SDS-PAGE and Western blot to confirm the successful expression of all ACC subunits. 2. Codon optimization: Ensure the ACC genes are codon-optimized for the expression host (E. coli or S. cerevisiae). 3. Test ACC orthologs: ACC enzymes from different organisms (e.g., Photorhabdus luminescens, Corynebacterium glutamicum) have different properties. Test various orthologs to find one with higher activity in your host. | Increased ACC protein levels and enzymatic activity, leading to higher malonyl-CoA availability. |
| Toxicity from ACC Overexpression | 1. Use inducible promoters: Employ tightly regulated inducible promoters (e.g., pT7, pBAD for E. coli; pGAL for S. cerevisiae) to control the timing and level of ACC expression. 2. Vary inducer concentration: Titrate the inducer concentration to find a balance between ACC expression and cell growth. 3. Co-express chaperones: Co-expression of molecular chaperones can aid in the proper folding of the ACC complex. | Reduced growth inhibition and improved cell health, allowing for sustained flavonoid production. |
| Insufficient Acetyl-CoA Precursor | 1. Overexpress acetyl-CoA synthetase (ACS): This can increase the intracellular pool of acetyl-CoA.[9] 2. Engineer central metabolism: Modify central metabolic pathways to channel more carbon towards acetyl-CoA.[10] | Increased acetyl-CoA levels, providing more substrate for the overexpressed ACC. |
Guide 2: Inefficiency of CRISPRi-mediated Repression of Competing Pathways
This guide provides solutions for when CRISPR interference (CRISPRi) is not effectively downregulating competing pathways, such as fatty acid biosynthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal sgRNA Design | 1. Target different regions: Design and test multiple sgRNAs targeting different locations within the promoter or coding sequence of the target gene.[11][12] 2. Use validated design tools: Utilize established sgRNA design tools that predict on-target efficiency and off-target effects. | Identification of a highly efficient sgRNA that leads to significant repression of the target gene. |
| Inefficient dCas9 Expression or Activity | 1. Verify dCas9 expression: Confirm the expression of the dCas9 protein via Western blot. 2. Use a strong, constitutive promoter for dCas9: Ensure sufficient levels of dCas9 are present in the cell. | Robust dCas9 expression, enabling effective binding to the target DNA and transcriptional repression. |
| Cellular Robustness and Metabolic Rerouting | 1. Target multiple genes: Simultaneously repress multiple genes in the competing pathway to prevent metabolic flux from being rerouted through alternative enzymes.[13] 2. Dynamic regulation: Implement dynamic regulatory circuits that couple gene repression to the metabolic state of the cell. | A more complete blockage of the competing pathway, leading to a greater redirection of malonyl-CoA to flavonoid synthesis. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in malonyl-CoA levels and flavonoid production achieved through various metabolic engineering strategies.
Table 1: Enhancement of Malonyl-CoA Levels
| Host Organism | Engineering Strategy | Fold Increase in Malonyl-CoA | Reference |
| Escherichia coli | CRISPRi repression of fabF | 4.3 | [13] |
| Escherichia coli | CRISPRi repression of mdh | 2.4 | [13] |
| Escherichia coli | CRISPRi repression of sucC | 2.2 | [13] |
| Saccharomyces cerevisiae | Overexpression of ACC1 S1157A mutant | ~2.0 | [14] |
Table 2: Improvement of Flavonoid Production
| Host Organism | Engineering Strategy | Flavonoid Produced | Titer (mg/L) | Fold Increase | Reference |
| Escherichia coli | CRISPRi repression of fabF and other genes | Naringenin | 421.6 | 7.4 | [13] |
| Escherichia coli | Deletion of competing pathway genes & ACC overexpression | Naringenin | 100 mg/L/OD | 6.6 | [3] |
| Saccharomyces cerevisiae | Overexpression of ACC from Yarrowia lipolytica | - | - | Higher than ScACC overexpression | [15] |
| Saccharomyces cerevisiae | Engineering of ACC1 phosphorylation sites | 6-Methylsalicylic acid (a polyketide) | - | 3.0 | [14] |
Experimental Protocols
Protocol 1: Construction of ACC Overexpression Plasmid in E. coli
-
Gene Amplification: Amplify the coding sequences of the acetyl-CoA carboxylase (ACC) subunits from the chosen source organism (e.g., Photorhabdus luminescens) using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest the expression vector (e.g., pETDuet-1) and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested ACC gene fragments into the prepared expression vector.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation).[16]
-
Verification: Screen for positive clones by colony PCR and confirm the plasmid sequence by Sanger sequencing.
-
Expression Host Transformation: Transform the verified plasmid into an expression host strain (e.g., BL21(DE3)).
Protocol 2: CRISPRi-mediated Gene Repression in E. coli
-
sgRNA Design: Design sgRNAs targeting the promoter region of the gene of interest (e.g., fabD).[12][17]
-
Plasmid Construction: Synthesize and clone the designed sgRNA sequences into a sgRNA expression plasmid. This plasmid should also contain the gene for a catalytically dead Cas9 (dCas9).
-
Transformation: Transform the sgRNA/dCas9 expression plasmid into the E. coli strain engineered with the flavonoid biosynthesis pathway.
-
Induction and Cultivation: Culture the transformed cells and induce the expression of dCas9 and the sgRNA.
-
Verification of Repression: Quantify the mRNA level of the target gene using RT-qPCR to confirm successful repression.
-
Phenotypic Analysis: Measure cell growth and flavonoid production to assess the effect of the gene repression.
Visualizations
Caption: General flavonoid biosynthesis pathway.
Caption: Strategies to increase malonyl-CoA.
Caption: Troubleshooting low flavonoid yield.
References
- 1. The Flavonoid Biosynthesis Network in Plants | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]
- 5. Metabolic Engineering of Microorganisms for the Production of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Classical, Yet Controversial, First Enzyme of Lipid Synthesis: Escherichia coli Acetyl-CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forge.engineering.asu.edu [forge.engineering.asu.edu]
- 9. Overexpression of acetyl-CoA synthetase in Saccharomyces cerevisiae increases acetic acid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Enhancing flavonoid production by systematically tuning the central metabolic pathways based on a CRISPR interference system in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
Purification challenges of 6-Methyl-7-O-methylaromadendrin from cell lysate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Methyl-7-O-methylaromadendrin from cell lysates, particularly from recombinant Escherichia coli systems.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cell lysis. | Optimize lysis method (e.g., sonication parameters, enzyme concentration). |
| Inefficient extraction from lysate. | Test different organic solvents for extraction (e.g., ethyl acetate, methanol). Ensure proper pH of the aqueous phase to maintain the compound in a less polar state. | |
| Degradation of the target compound. | Work at lower temperatures and minimize exposure to light and oxygen. Use fresh solvents. | |
| Suboptimal biosynthetic production. | If using a recombinant system, ensure precursor availability (e.g., p-coumaric acid or naringenin) is not limiting.[1][2][3] | |
| Co-purification of Impurities | Presence of structurally similar flavonoids (e.g., aromadendrin (B1667607), sakuranetin).[1][2][3] | Optimize chromatographic separation. Use a high-resolution column (e.g., C18) and a shallow gradient. Consider two-dimensional chromatography for complex mixtures. |
| Protein contamination from cell lysate. | Include a protein precipitation step (e.g., with acetone (B3395972) or ammonium (B1175870) sulfate) after cell lysis.[4] Utilize ion-exchange chromatography as an initial purification step.[4][5][6] | |
| Endotoxin (B1171834) (lipopolysaccharide - LPS) contamination from E. coli. | Incorporate an endotoxin removal step. Options include ion-exchange chromatography (endotoxins are negatively charged), affinity chromatography with polymyxin (B74138) B, or phase separation with Triton X-114.[][8][9][10][11] | |
| Poor Chromatographic Resolution | Inappropriate column or mobile phase. | For reverse-phase HPLC, a C18 column is a good starting point. Optimize the mobile phase, often a gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |
| Column overloading. | Reduce the sample amount injected onto the column. | |
| Presence of particulate matter. | Filter the sample through a 0.22 µm filter before injection. | |
| Inconsistent Results | Variability in cell culture and induction. | Standardize cell growth, induction time, and precursor feeding strategies. |
| Inconsistent extraction efficiency. | Maintain a consistent ratio of cell pellet weight to extraction solvent volume. | |
| Instrument variability. | Regularly perform system suitability tests on your chromatography equipment. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting strategy for extracting this compound from an E. coli cell lysate?
A1: After cell lysis (e.g., by sonication), a common and effective initial step is liquid-liquid extraction with an organic solvent like ethyl acetate. Flavonoids will partition into the organic phase, leaving many polar impurities and cellular debris in the aqueous phase. Evaporate the organic solvent to obtain a crude extract for further purification.
Q2: My final product is intended for cell-based assays. How do I ensure there are no contaminating endotoxins from the E. coli host?
A2: Endotoxin removal is critical for any biologic intended for cellular or in vivo studies.[9][11] Since endotoxins are negatively charged, anion-exchange chromatography is a highly effective method for their removal.[][8] Other methods include affinity chromatography using polymyxin B or phase separation with detergents like Triton X-114.[8][10]
Q3: I am observing multiple peaks on my chromatogram that are close to my target compound's retention time. What could they be?
A3: In recombinant E. coli systems designed to produce this compound, common co-purifying impurities are its biosynthetic precursors and intermediates. These can include naringenin, aromadendrin (dihydrokaempferol), and sakuranetin.[1][2][3] Optimization of your chromatographic method, such as using a shallower gradient, is necessary to resolve these structurally similar compounds.
Q4: What analytical techniques are recommended for confirming the identity and purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is essential for assessing purity and quantifying the compound. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[1]
Q5: Can I use affinity chromatography for the purification of this compound?
A5: Standard affinity chromatography is typically used for proteins with affinity tags. Since this compound is a small molecule, this method is not directly applicable unless a specific affinity resin for this compound or related flavonoids is developed. However, affinity chromatography can be used to remove specific impurities, such as endotoxins using a polymyxin B resin.[10]
Quantitative Data
The following table summarizes production data for this compound and its intermediates in a recombinant E. coli system, as reported in the literature. This data can serve as a benchmark for your own experiments.
Table 1: Production of this compound and Intermediates in E. coli
| Precursor Fed | Compound Produced | Concentration (mg/L) | Molar Yield | Reference |
| 500 µM p-coumaric acid | This compound | 2.7 | 1.8% | [1][2][3] |
| 500 µM p-coumaric acid | Aromadendrin (DHK) | 3.2 | 2.2% | [1][3] |
| 500 µM Naringenin | This compound | 30.0 | 19.8% | [1][2][3] |
| 500 µM Naringenin | Aromadendrin (DHK) | 63.5 | 44.1% | [1] |
| 500 µM Naringenin | Sakuranetin | 12.7 | 8.9% | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from E. coli Cell Lysate
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lyse the cells using a standard method such as sonication on ice or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Precipitation (Optional but Recommended):
-
To the supernatant, add cold acetone to a final concentration of 80% (v/v).
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the flavonoid.
-
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Mix vigorously and allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times with ethyl acetate.
-
Pool the organic phases.
-
-
Drying and Concentration:
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 70% B over 40 minutes.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 290 nm.
-
-
Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of this compound.
-
-
Final Product Preparation:
-
Pool the collected fractions.
-
Evaporate the solvent to dryness.
-
The purified compound can be stored as a dry powder at -20°C.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from p-Coumaric Acid.
Experimental Workflow for Purification
References
- 1. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 7-O-methyl aromadendrin, a medicinally valuable flavonoid, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Endotoxin removal and prevention for pre-clinical biologics production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7-O-Methylaromadendrin Solubility for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-O-Methylaromadendrin (7-OMA) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Methylaromadendrin (7-OMA) and why is its solubility a concern in cell culture?
7-O-Methylaromadendrin is a flavonoid, a class of natural compounds known for their various biological activities, including anti-inflammatory and anti-cancer properties. Like many flavonoids, 7-OMA is a lipophilic molecule with poor water solubility. This characteristic can lead to precipitation when it is introduced into the aqueous environment of cell culture media, making it difficult to achieve accurate and reproducible experimental results.
Q2: What is the recommended solvent for preparing a 7-O-Methylaromadendrin stock solution?
For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended organic solvent for 7-OMA and other poorly water-soluble compounds intended for cell culture use.[1][2] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted into the cell culture medium to minimize the final DMSO concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[3] However, some cell lines may tolerate slightly higher concentrations, up to 0.5%. It is essential to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without 7-OMA) to ensure that the observed effects are due to the compound and not the solvent.
Q4: My 7-O-Methylaromadendrin precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into the full volume of your cell culture medium. Instead, perform a serial dilution, first diluting the stock into a small volume of pre-warmed (37°C) medium and then adding this intermediate dilution to the final culture volume.
-
Vortexing During Dilution: While adding the 7-OMA stock solution to the medium, gently vortex or mix the medium to ensure rapid and even dispersion of the compound. This prevents localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can significantly affect solubility.
-
Sonication: If slight precipitation is observed after dilution, gentle sonication in a water bath for a short period can help to redissolve the compound.[2]
-
Serum Content: The presence of serum in the culture medium can sometimes aid in the solubility of hydrophobic compounds through binding to proteins like albumin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | - Final concentration exceeds solubility limit.- Inadequate mixing.- Cold medium. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Add the stock solution dropwise while vortexing the medium.- Pre-warm the cell culture medium to 37°C. |
| Cloudiness or precipitate forms in the culture dish during incubation | - Compound instability at 37°C over time.- Interaction with media components (e.g., salts, proteins).- pH shift in the medium due to cellular metabolism. | - Reduce the incubation time if experimentally feasible.- Consider using a serum-free medium if compatible with your cells.- Monitor the pH of your culture medium. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Precipitation in some wells but not others. | - Ensure the DMSO stock solution is clear and fully dissolved before use. Gentle warming (37°C) or sonication can help.[2]- Prepare a master mix of the final treatment medium to ensure even distribution of the compound. |
| Cell toxicity observed in vehicle control | - Final DMSO concentration is too high. | - Reduce the final DMSO concentration to below 0.1%.- Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 7-O-Methylaromadendrin in DMSO
Materials:
-
7-O-Methylaromadendrin (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of 7-O-Methylaromadendrin to prepare the desired volume of a 10 mM stock solution (Molecular Weight of 7-OMA is approximately 302.28 g/mol ).
-
Weigh the calculated amount of 7-OMA powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution for any undissolved particles. If particles are present, gently warm the solution at 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[2]
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of 7-O-Methylaromadendrin Stock Solution into Cell Culture Medium
Materials:
-
10 mM 7-O-Methylaromadendrin stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of 7-OMA required for your experiment.
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This will give you a 100 µM solution. b. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in your culture flask or plate.
-
Gently mix the final solution by swirling or pipetting up and down.
-
Always prepare a vehicle control with the same final concentration of DMSO.
Quantitative Data Summary
| Solvent | General Solubility of Flavonoids | Notes for Cell Culture |
| Dimethyl sulfoxide (DMSO) | Soluble[2] | Recommended for stock solutions. Final concentration in media should be <0.5%, ideally <0.1%. |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may be more toxic to some cell lines. |
| Methanol | Soluble | Generally not recommended for cell culture due to higher toxicity. |
| Chloroform | Soluble[2] | Not suitable for cell culture applications. |
| Dichloromethane | Soluble[2] | Not suitable for cell culture applications. |
| Ethyl Acetate | Soluble[2] | Not suitable for cell culture applications. |
| Acetone | Soluble[2] | Not suitable for cell culture applications. |
Signaling Pathways and Experimental Workflows
7-O-Methylaromadendrin has been shown to stimulate glucose uptake and improve insulin (B600854) resistance through its interaction with key signaling pathways.
7-O-Methylaromadendrin and Glucose Uptake Signaling
7-O-Methylaromadendrin is reported to stimulate glucose uptake through the activation of Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) and by modulating the PI3K/Akt and AMPK signaling pathways.[4]
Caption: Signaling pathways activated by 7-O-Methylaromadendrin to promote glucose uptake.
Experimental Workflow for Assessing 7-O-Methylaromadendrin Solubility and Efficacy
The following workflow outlines the key steps for successfully incorporating 7-O-Methylaromadendrin into cell culture experiments.
References
Stability issues of 6-Methyl-7-O-methylaromadendrin in aqueous solutions
This technical support center provides guidance on the potential stability issues of 6-Methyl-7-O-methylaromadendrin in aqueous solutions. The information is based on established principles of flavonoid chemistry, as direct stability data for this specific compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous experimental solutions?
A1: Several factors can influence the stability of flavonoids like this compound in aqueous solutions. These include:
-
pH: The pH of your solution can significantly impact the ionization state of the molecule, potentially leading to increased susceptibility to degradation, especially under neutral to alkaline conditions. Acidic conditions, often in the range of pH 2.5-3.5, tend to enhance the stability of many flavonoids.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. For many flavonoids, thermal processing such as boiling can lead to the opening of the heterocyclic C-ring.[2]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of flavonoids.[3] It is advisable to protect your solutions from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[3] Using deoxygenated solvents can mitigate this issue.
-
Presence of Enzymes: If working with biological matrices, enzymes such as peroxidases and laccases can metabolize the compound.[4]
Q2: How does the methylation in this compound likely influence its stability compared to its non-methylated parent compound, aromadendrin?
A2: The methylation at the C6 and C7 positions is expected to enhance the stability of the molecule. O-methylation of flavonoids generally increases their metabolic stability by protecting the hydroxyl groups from conjugation reactions.[1][2][3][5][6] The O-methylation at the 7-position specifically is a common modification that contributes to increased stability.[7][8] While direct data on C6-methylation is scarce, it is plausible that this modification also contributes to overall stability by sterically hindering certain degradation reactions.
Q3: What are the potential degradation pathways for a flavanone (B1672756) like this compound?
A3: Based on studies of other flavonoids, potential degradation pathways could involve:
-
C-Ring Fission: The heterocyclic C-ring is often a point of instability in flavonoids, and its opening can lead to the formation of smaller phenolic compounds.[2]
-
Oxidation: The phenolic rings are susceptible to oxidation, which can be initiated by factors like oxygen and light.
-
Demethylation: While methylation generally increases stability, enzymatic demethylation can occur in biological systems.[4]
Q4: I am observing a decrease in the concentration of this compound in my stock solution over time. What could be the cause?
A4: A decrease in concentration is likely due to degradation. To troubleshoot this, consider the following:
-
Solvent: Ensure the solvent is of high purity and, if possible, deoxygenated.
-
Storage Conditions: Store the stock solution at a low temperature (e.g., -20°C or -80°C) and protected from light.
-
pH of the Solution: If the solution is not pH-controlled, the compound may be degrading. Consider buffering the solution to a slightly acidic pH if your experimental design allows.
-
Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation. Aliquot your stock solution into smaller, single-use vials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in Aqueous Solution | Low aqueous solubility. | While methylation can improve solubility, it may still be limited.[2] Consider using a co-solvent such as DMSO or ethanol, or employing solubilizing agents like cyclodextrins. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound for each experiment. Perform a stability check of the compound in your specific assay medium under the experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. |
| Appearance of Unknown Peaks in HPLC Analysis | Degradation of the parent compound into smaller molecules. | Analyze the degradation products using LC-MS/MS to identify their structures. This can provide insights into the degradation pathway. |
| Loss of Activity Over Time | The compound is unstable under the experimental conditions. | Re-evaluate the experimental protocol to minimize exposure to harsh conditions (high temperature, extreme pH, light). Consider adding antioxidants to the solution if compatible with the experiment. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Phosphate buffer (pH 5.0, 7.4)
-
Citrate buffer (pH 3.0)
-
Water bath or incubator
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare working solutions by diluting the stock solution to a final concentration of 100 µM in each of the aqueous buffers (pH 3.0, 5.0, and 7.4).
-
Divide each working solution into two sets of amber vials.
-
Incubate one set of vials at room temperature (25°C) and the other set at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.
Protocol 2: Quantification of this compound by HPLC
Objective: To establish an analytical method for the quantification of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with a suitable percentage of B, and linearly increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for the compound (determine by UV scan).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the experimental samples and determine their concentration using the calibration curve.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation protects dietary flavonoids from rapid hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Methylated Flavonoids in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of methylated flavonoids in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of unmethylated flavonoids typically low in animal studies?
The low oral bioavailability of unmethylated flavonoids is primarily due to extensive first-pass metabolism in the intestine and liver.[1][2][3] Free hydroxyl groups on the flavonoid structure are readily conjugated with glucuronic acid and sulfate, forming water-soluble metabolites that are easily excreted.[1][2][4] This extensive conjugation significantly reduces the amount of the active flavonoid that reaches systemic circulation.[3][4] Additionally, poor aqueous solubility can limit their dissolution in the gastrointestinal tract, further hindering absorption.[3]
Q2: How does methylation improve the bioavailability of flavonoids?
Methylation, or "capping," of the free hydroxyl groups on a flavonoid's structure dramatically enhances its bioavailability.[1][2][5] This chemical modification blocks the sites where extensive and efficient glucuronidation and sulfation would typically occur.[2][3] As a result, the metabolism of methylated flavonoids is shifted towards less efficient CYP-mediated oxidation, leading to increased metabolic stability.[1][2] This increased stability, combined with improved membrane transport, results in significantly higher plasma concentrations and better tissue distribution of the flavonoid in animal models.[1][2][6]
Q3: What are the most common animal models and in vitro systems used to assess the bioavailability of methylated flavonoids?
-
In vivo Animal Models: The rat is the most commonly used animal model for assessing the oral bioavailability of methylated flavonoids.[1][2] Administration is typically performed via oral gavage.[1]
-
In vitro Intestinal Absorption Model: Caco-2 cell monolayers are a widely accepted in vitro model to predict human intestinal absorption and to study transport mechanisms.[1][6]
-
In vitro Metabolic Stability Model: Human liver S9 fractions, which contain a broad range of metabolic enzymes, are used to evaluate the metabolic stability of compounds.[1][2]
Q4: Besides methylation, what other strategies can be employed to enhance flavonoid bioavailability in animal studies?
Several other strategies are being explored to improve the systemic exposure of flavonoids:
-
Nanoformulations: Encapsulating flavonoids in nanoparticles, such as solid lipid nanoparticles or nanoemulsions, can protect them from degradation in the gastrointestinal tract, improve their solubility, and enhance their absorption.[7][8][9]
-
Co-administration with other flavonoids: Certain flavonoids can inhibit the activity of phase II metabolizing enzymes or efflux transporters like Breast Cancer Resistance Protein (BCRP).[10][11] Co-administering a target flavonoid with an inhibitor can reduce its metabolism and efflux, thereby increasing its bioavailability.[10][11]
-
Structural Modifications: Besides methylation, other chemical modifications like glycosylation and acylation are being investigated to improve physicochemical properties such as solubility and stability.[5][12]
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of the methylated flavonoid after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Formulation/Solubility | Even methylated flavonoids can have low aqueous solubility.[3] Ensure the compound is properly formulated for oral gavage. Consider using a suspension with a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) or a solution if solubility allows.[13] Sonication or homogenization may be necessary to ensure a uniform suspension.[13] |
| Incorrect Gavage Technique | Improper oral gavage technique can lead to administration into the lungs instead of the stomach, or cause injury to the esophagus.[14][15] Ensure personnel are properly trained. Verify the correct placement of the gavage needle before administering the compound.[14][15] |
| Rapid Metabolism (Despite Methylation) | While methylation significantly reduces metabolism, some oxidative metabolism by CYP enzymes still occurs.[1] Consider co-administering a known inhibitor of relevant CYP enzymes if the metabolic pathway is known. |
| High Efflux Transporter Activity | The methylated flavonoid may be a substrate for efflux transporters like P-glycoprotein or BCRP in the intestine, which pump the compound back into the intestinal lumen.[10] An in vitro Caco-2 cell assay can be used to investigate this. If efflux is confirmed, co-administration with a known inhibitor of these transporters could be a strategy.[11] |
| Degradation in the GI Tract | The compound may be unstable in the acidic environment of the stomach or degraded by gut microbiota.[16][17] Assess the stability of the compound in simulated gastric and intestinal fluids. Nanoencapsulation can offer protection from GI degradation.[7] |
| Interference from Animal Diet | Standard rodent chow can contain endogenous flavonoids that may interfere with the pharmacokinetic analysis of the administered compound.[18] Consider using a purified, flavonoid-free diet for a period before and during the study.[18] |
Issue 2: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | If using a suspension, the compound may not be uniformly distributed. Ensure the formulation is thoroughly mixed before each administration.[13] |
| Inaccurate Dosing | Ensure accurate calculation of the dose based on the most recent body weight of each animal. Use calibrated equipment for administration. |
| Differences in Food Consumption | The presence of food in the stomach can affect the rate and extent of absorption.[15] Fasting the animals overnight before dosing can help standardize GI conditions and reduce variability. |
| Variability in Gut Microbiota | The gut microbiota can metabolize flavonoids.[17][19] Differences in the gut microbiome composition between animals could contribute to variable metabolism and absorption. While difficult to control, acknowledging this as a potential source of variation is important. |
| Stress During Dosing | Stress can alter gastrointestinal motility and blood flow, potentially affecting absorption. Ensure animals are handled gently and by experienced personnel to minimize stress.[14] |
Data Presentation: Comparative Bioavailability of Methylated vs. Unmethylated Flavones
The following table summarizes representative data from in vitro and in vivo studies, highlighting the significant improvement in bioavailability upon methylation.
| Flavonoid Pair | Metric | Unmethylated Flavone | Methylated Flavone | Fold Improvement | Reference |
| Chrysin vs. 5,7-Dimethoxyflavone (5,7-DMF) | Metabolic Stability (Human Liver S9, % remaining after 1h) | < 5% | ~ 90% | > 18x | [1],[2] |
| Intestinal Transport (Caco-2, pmol/cm²/h) | ~ 0.2 | ~ 2.0 | 10x | [1] | |
| Oral Bioavailability (in vivo, rat) | Not Detected | High | N/A | [1],[2] | |
| Apigenin vs. 5,7,4'-Trimethoxyflavone (5,7,4'-TMF) | Metabolic Stability (Human Liver S9, % remaining after 1h) | ~ 10% | ~ 95% | 9.5x | [1] |
| Intestinal Transport (Caco-2, pmol/cm²/h) | ~ 0.1 | ~ 1.5 | 15x | [1] |
Experimental Protocols
Protocol 1: Preparation of a Flavonoid Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of a methylated flavonoid suitable for oral administration to rodents.[13]
Materials:
-
Methylated flavonoid powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate: Determine the required amount of flavonoid and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh: Accurately weigh the flavonoid powder.
-
Create a Paste: Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This prevents clumping.[13]
-
Dilute: Gradually add the remaining vehicle to the paste while mixing continuously.
-
Homogenize: Transfer the suspension to a volumetric flask. Stir continuously using a magnetic stirrer for at least 30 minutes to ensure a homogenous mixture. If clumps persist, use a homogenizer.[13]
-
Verify: Visually inspect the suspension for uniformity.
-
Administer: Prepare the formulation fresh daily. Ensure the suspension is well-mixed immediately before drawing each dose.[13]
Protocol 2: Oral Gavage Administration in Rats
Objective: To accurately and safely administer the prepared flavonoid formulation directly into the stomach of a rat.
Materials:
-
Syringe containing the calculated dose of the flavonoid formulation
-
Appropriately sized gavage needle (typically 16-18 gauge for adult rats, with a ball-tip)[14][20]
Procedure:
-
Select Needle: Choose a gavage needle of the correct length. The length should be approximately from the rat's mouth to the last rib.[15]
-
Restrain the Animal: Securely restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the needle down the esophagus.[20]
-
Insert Needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[14]
-
Advance to Esophagus: Allow the rat to swallow the tip of the needle. The needle should then pass smoothly down the esophagus without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.[14][15]
-
Administer Dose: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw Needle: Smoothly withdraw the needle along the same path of insertion.
-
Monitor: Return the rat to its cage and monitor for any signs of distress (e.g., difficulty breathing) for at least 5-10 minutes post-administration.[14][21]
Mandatory Visualizations
Caption: Experimental workflow for a typical oral bioavailability study in rodents.
Caption: Troubleshooting flowchart for low bioavailability of methylated flavonoids.
Caption: Key signaling pathways modulated by flavonoids in biological systems.[3][22][23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids and Flavonoid-Based Nanopharmaceuticals as Promising Therapeutic Strategies for Colorectal Cancer—An Updated Literature Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on the interference of rat feed to pharmacokinetics of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fed-Batch Fermentation for 7-O-Methylaromadendrin (7-OMA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 7-O-Methylaromadendrin (7-OMA) using fed-batch fermentation strategies in Escherichia coli.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fed-batch fermentation process for 7-OMA production.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| 7OMA-001 | Low or no 7-OMA production | 1. Inefficient expression or activity of biosynthetic pathway enzymes (4CL, CHS, CHI, F3H, OMT). 2. Limited precursor availability (p-coumaric acid, malonyl-CoA). 3. Toxicity of intermediates or final product to the host cells. 4. Incorrect fermentation conditions (pH, temperature, dissolved oxygen). 5. Plasmid instability. | 1. Verify protein expression of all pathway enzymes via SDS-PAGE and Western blot. Optimize codon usage of the genes for E. coli. Consider using stronger or more tightly regulated promoters. 2. Increase the concentration of p-coumaric acid in the feed medium. Co-express genes known to boost malonyl-CoA supply, such as acetyl-CoA carboxylase (ACC). 3. Monitor the accumulation of intermediates like naringenin (B18129) and dihydrokaempferol (B1209521) (aromadendrin). If high levels are detected, investigate potential bottlenecks in the downstream enzymes (F3H and OMT). Consider implementing an in situ product removal strategy. 4. Optimize fermentation parameters. For flavonoid production in E. coli, a temperature of around 30°C and a pH of 7.0 are often good starting points. Ensure adequate aeration and agitation to maintain a dissolved oxygen level of at least 20-30%. 5. Maintain antibiotic selection throughout the fermentation. Verify plasmid presence in cells at the end of the fermentation. |
| 7OMA-002 | Accumulation of intermediates (e.g., Naringenin, Dihydrokaempferol) | 1. Low catalytic efficiency of Flavanone 3-hydroxylase (F3H) or O-methyltransferase (OMT). 2. Suboptimal cofactor availability for F3H (2-oxoglutarate, O₂) or OMT (S-adenosylmethionine - SAM). 3. Feedback inhibition of F3H or OMT by accumulated products. | 1. Screen for more efficient F3H and OMT enzymes from different organisms. Increase the expression level of the bottleneck enzyme. 2. Supplement the medium with precursors for cofactor synthesis. For SAM, consider co-expressing SAM synthetase (metK). 3. Investigate if product inhibition is a known characteristic of the enzymes used. If so, consider process strategies that keep the product concentration low, such as continuous extraction. |
| 7OMA-003 | Poor cell growth and low biomass in fed-batch culture | 1. Toxicity of the precursor (p-coumaric acid) or expressed enzymes. 2. Suboptimal feed strategy leading to nutrient limitation or accumulation of inhibitory byproducts (e.g., acetate). 3. High metabolic burden from the expression of multiple heterologous genes. | 1. Determine the toxicity threshold of p-coumaric acid for your E. coli strain and maintain its concentration below this level in the bioreactor. Use an induction strategy that separates the growth phase from the production phase. 2. Implement a controlled feeding strategy (e.g., exponential feeding) to avoid both starvation and overflow metabolism. Monitor acetate (B1210297) levels and adjust the feed rate if they exceed inhibitory concentrations (typically >5 g/L). 3. Balance the expression levels of the pathway enzymes. Using promoters of varying strengths can help alleviate metabolic load. Ensure the feeding strategy provides sufficient resources for both cell maintenance and product synthesis. |
| 7OMA-004 | High acetate formation | 1. High glucose feeding rate causing overflow metabolism. 2. Oxygen limitation in high-density culture. | 1. Reduce the glucose feed rate to a level that matches the cells' metabolic capacity. A common strategy is to link the feed rate to the dissolved oxygen signal (DO-stat) or maintain a constant specific growth rate. 2. Increase agitation and/or aeration to ensure sufficient oxygen supply. Consider using an oxygen-enriched air supply for very high-density cultures. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a fed-batch feeding strategy for 7-OMA production?
A1: A good starting point is a two-phase strategy. First, a batch phase to achieve a moderate cell density in a defined minimal medium. This is followed by a fed-batch phase with a controlled feed of a concentrated solution containing a carbon source (e.g., glucose or glycerol), a nitrogen source, and the precursor, p-coumaric acid. An exponential feeding strategy designed to maintain a specific growth rate of around 0.1 to 0.15 h⁻¹ during the initial fed-batch phase is often effective in preventing acetate accumulation.
Q2: How can I increase the intracellular pool of malonyl-CoA, a key precursor for 7-OMA synthesis?
A2: Several metabolic engineering strategies can be employed to increase malonyl-CoA availability.[1] One common approach is to overexpress acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1] Additionally, engineering the acetate assimilation pathway can help channel more carbon towards acetyl-CoA, and subsequently, malonyl-CoA.[2]
Q3: What are the key differences in expected yields between batch and fed-batch fermentation for flavonoid production?
A3: Fed-batch fermentation generally leads to significantly higher product titers and overall yields compared to batch cultures. This is due to the ability to achieve much higher cell densities and to control the metabolic state of the cells over a longer production period. While batch cultures might yield flavonoids in the range of tens of milligrams per liter, well-optimized fed-batch processes can potentially achieve hundreds of milligrams or even grams per liter.[3]
Q4: Which E. coli strains are suitable for 7-OMA production?
A4: Strains commonly used for recombinant protein production, such as E. coli BL21(DE3) and its derivatives, are often a good choice. These strains are deficient in certain proteases, which can improve the stability of the expressed biosynthetic enzymes. For pathways requiring specific metabolic characteristics, further genomic modifications to the host strain might be necessary.
Q5: How do I monitor 7-OMA and its precursors during the fermentation?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying 7-OMA, p-coumaric acid, naringenin, and dihydrokaempferol. Samples from the fermentation broth can be periodically taken, centrifuged to remove cells, and the supernatant can be analyzed by reverse-phase HPLC with a UV detector. Mass spectrometry (LC-MS) can be used for confirmation and to identify unknown peaks.
Quantitative Data from Flavonoid Production Studies
The following tables summarize quantitative data from batch production of 7-OMA and fed-batch production of a related flavonoid, kaempferol (B1673270), to provide a reference for expected yields.
Table 1: Batch Production of 7-O-Methylaromadendrin (7-OMA) in E. coli
| Precursor Fed | Host Strain | Medium | Titer (mg/L) | Yield | Reference |
| 500 µM p-coumaric acid | E. coli BL21(DE3) derivative | LB | 2.7 | Not Reported | [4][5] |
| 250 µM p-coumaric acid | E. coli BL21(DE3) derivative | M9 minimal medium | 1.2 | Not Reported | [4] |
| 500 µM Naringenin | E. coli BL21(DE3) | LB | 30.0 | Not Reported | [4][5] |
Table 2: Fed-Batch Production of Kaempferol in Engineered Yeast
| Fermentation Mode | Host Strain | Titer (mg/L) | Productivity | Reference |
| Fed-batch | Saccharomyces cerevisiae | 956 | Not Reported | [3] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for 7-OMA Production in a 2L Bioreactor
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use this culture to inoculate 100 mL of defined minimal medium in a 500 mL shake flask.
-
Incubate at 37°C and 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare a 2L bioreactor with 0.8 L of defined minimal medium containing glucose (10 g/L), essential salts, and trace metals.
-
Autoclave the bioreactor. Aseptically add antibiotics and any heat-labile components.
-
Set the initial conditions: Temperature 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) maintained at 30% saturation by cascading agitation (300-1000 rpm) and airflow (1-2 VVM).
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.2.
-
Run in batch mode until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase:
-
Prepare a sterile feed solution containing concentrated glucose (500 g/L), MgSO₄, trace metals, and p-coumaric acid.
-
Once the initial glucose is consumed, start the exponential feeding strategy to maintain a specific growth rate (µ) of 0.1 h⁻¹. The feed rate (F) can be calculated using the formula: F(t) = (µ * X₀ * V₀) / (Yₓ/ₛ * Sբ) * e^(µ*t), where X₀ and V₀ are the biomass concentration and volume at the start of the feed, Yₓ/ₛ is the biomass yield on substrate, and Sբ is the substrate concentration in the feed.
-
After the cell density reaches a desired level (e.g., OD₆₀₀ of 50), lower the temperature to 30°C and induce the expression of the 7-OMA biosynthetic pathway genes with an appropriate inducer (e.g., IPTG).
-
Continue the fed-batch fermentation with a constant feed rate for the production phase, typically for another 24-48 hours.
-
-
Sampling and Analysis:
-
Take samples aseptically from the bioreactor at regular intervals to monitor cell density (OD₆₀₀), substrate consumption, and product formation (via HPLC).
-
Visualizations
Caption: Biosynthetic pathway of 7-O-Methylaromadendrin from p-coumaric acid.
Caption: General workflow for 7-OMA production via fed-batch fermentation.
Caption: A logical flowchart for troubleshooting low 7-OMA production.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Optimizing yeast for high-level production of kaempferol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
Technical Support Center: Codon Optimization for Biosynthetic Gene Expression in E. coli
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the codon optimization of biosynthetic genes for expression in Escherichia coli.
Troubleshooting Guide
This section addresses common issues encountered during the expression of codon-optimized genes in E. coli.
Question: I have codon-optimized my gene, but I'm seeing no or very low protein expression. What should I do?
Answer:
Low or no expression of a codon-optimized gene can be attributed to several factors, ranging from transcriptional issues to translational inefficiencies that were not fully addressed by codon optimization alone.
Possible Causes and Solutions:
-
mRNA Instability: Codon content can influence mRNA stability.[1] Even with optimized codons, certain sequences, particularly AU-rich elements, can be targeted for degradation.
-
Inefficient Transcription Initiation: The promoter system is crucial for driving gene expression.
-
Inefficient Translation Initiation: The Shine-Dalgarno (SD) sequence is critical for ribosome binding in bacteria.[2]
-
Solution: Check the sequence and spacing of the Shine-Dalgarno sequence upstream of your start codon. An optimal SD sequence and its distance from the ATG start codon are essential for efficient translation initiation. Also, avoid internal SD-like sequences which can cause ribosomal pausing.[5]
-
-
Toxicity of the Protein: The expressed protein might be toxic to E. coli, leading to cell death or growth inhibition.[6][7]
-
Codon Optimization Strategy: An overly aggressive optimization strategy that replaces all rare codons with the most frequent ones can sometimes lead to faster translation rates that outpace the protein's folding machinery, resulting in misfolded and degraded protein.[6][9]
Experimental Workflow for Diagnosing Low/No Expression:
Question: My optimized protein is forming inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is common when expressing heterologous proteins in E. coli. It often results from high expression levels and translation rates that overwhelm the cell's folding capacity.[9][12]
Possible Causes and Solutions:
-
Rapid Translation Rate: Aggressive codon optimization can eliminate natural pauses in translation (often associated with rare codons) that may be critical for correct co-translational folding.[6][11][13]
-
Solution 1: Re-evaluate the codon optimization strategy. A "codon harmonization" approach that maintains some less frequent codons might be beneficial.[10]
-
Solution 2: Lower the expression temperature to 18-25°C after induction.[7][14] This slows down the rate of protein synthesis, giving polypeptides more time to fold correctly.[9]
-
-
High Inducer Concentration: A high concentration of the inducer can lead to a very rapid burst of protein synthesis.
-
Solution: Reduce the concentration of the inducer (e.g., IPTG) to slow down the rate of transcription and subsequent translation.[7]
-
-
Lack of Chaperones: The biosynthetic gene product may require specific chaperones for proper folding that are not sufficiently available in E. coli.
-
Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding process.[15]
-
-
Absence of Disulfide Bonds: If your protein requires disulfide bonds, the reducing environment of the E. coli cytoplasm will prevent their formation.
-
Solution: Use specialized E. coli strains (e.g., SHuffle®, Origami™) that have a more oxidizing cytoplasm, facilitating disulfide bond formation. Alternatively, target the protein to the periplasm.
-
-
Fusion Tags: The protein itself may be inherently insoluble.
-
Solution: Fuse the protein to a highly soluble partner, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[15] These tags can significantly enhance the solubility of the target protein.
-
Data Summary: Common Fusion Tags to Improve Solubility
| Fusion Tag | Typical Size (kDa) | Common Removal Protease | Key Benefit |
|---|---|---|---|
| GST | ~26 | Thrombin, PreScission | Enhances solubility and provides an affinity handle for purification.[15] |
| MBP | ~42 | TEV, Factor Xa | Actively promotes the solubility of its fusion partner. |
| SUMO | ~11 | SUMO Protease (Ulp1) | Can improve both solubility and proper folding.[15] |
| TRX | ~12 | Enterokinase | Can enhance solubility and facilitate disulfide bond formation.[15] |
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it necessary for expressing biosynthetic genes in E. coli?
Codon optimization is the process of modifying the nucleotide sequence of a gene to improve its expression in a specific host organism, without changing the amino acid sequence of the encoded protein.[2][16] This is necessary because different organisms exhibit "codon usage bias," meaning they prefer to use certain synonymous codons over others to encode the same amino acid.[3][11][17]
This bias is linked to the abundance of corresponding transfer RNA (tRNA) molecules in the cell.[11] When a gene from one organism (e.g., a plant or fungus) is expressed in E. coli, it may contain codons that are rare in E. coli.[4] The low availability of the corresponding tRNAs can lead to:
-
Ribosome stalling: The ribosome pauses at rare codons, slowing down protein synthesis.[6][13]
-
Premature termination: The ribosome may detach from the mRNA, resulting in truncated proteins.[9]
-
Amino acid misincorporation: Incorrect amino acids may be inserted.
By replacing these rare codons with codons that are frequently used in E. coli, translation efficiency can be significantly increased, leading to higher yields of the desired protein.[18]
Q2: What are the key parameters to consider when optimizing a gene sequence?
Beyond simply replacing rare codons, a comprehensive optimization algorithm will consider several factors:[19][20]
-
Codon Adaptation Index (CAI): A measure of how well the codon usage of a gene matches the codon usage of a set of highly expressed genes in the host organism. A higher CAI generally correlates with higher expression levels.[21]
-
GC Content: The overall GC content of the gene should be adjusted to match that of the host organism (for E. coli, this is typically around 50%). Extreme GC content can affect transcription and mRNA stability.[21]
-
mRNA Secondary Structure: Strong secondary structures, especially near the 5' end and the ribosome binding site, can block ribosome access and inhibit translation initiation.[2][3] Optimization tools should minimize these structures.
-
Avoidance of "Killer" Sequences: This includes removing sequences that could act as internal ribosome entry sites, cryptic splice sites (less relevant for E. coli), or sequences prone to recombination, such as long repeats.[19]
-
Restriction Sites: The optimization process should avoid creating or remove restriction sites that will be used for subsequent cloning steps.[2]
Q3: Is it always beneficial to replace all rare codons with the most common ones?
Not necessarily. While replacing rare codons is the primary goal of optimization, an overly aggressive "one amino acid-one codon" strategy can sometimes be detrimental.[22] The natural distribution of codons, including some less frequent ones, can create pauses in translation that are crucial for the proper co-translational folding of complex proteins.[9][11]
Eliminating all such pauses can lead to a very high rate of translation, which may cause the newly synthesized protein to misfold and aggregate into inclusion bodies.[6][13] A more nuanced approach, often called "codon harmonization," aims to match the codon usage profile of similarly expressed native genes in the host, which may be a better strategy for complex or aggregation-prone proteins.[10]
Q4: What are the alternatives to synthesizing a fully codon-optimized gene?
If synthesizing a new gene is not feasible, there are alternative strategies to address issues of codon bias:
-
Use Specialized E. coli Strains: Several commercially available E. coli strains have been engineered to overcome codon bias. Strains like BL21-CodonPlus® (RIL/RP) or Rosetta™ carry an extra plasmid that expresses tRNAs for codons that are rare in E. coli (e.g., AGA, AGG, AUA, CUA).[4][6] This supplementation can significantly improve the expression of native genes containing these rare codons.[23][24]
-
Site-Directed Mutagenesis: If a gene contains only a few problematic clusters of rare codons, site-directed mutagenesis can be used to change these specific codons to more favorable ones, which can be more cost-effective than full gene synthesis.[5]
Data Summary: Common Rare Codons in E. coli and Corresponding tRNA Supplementing Strains
| Rare Codon(s) | Encoded Amino Acid | Common Supplementing tRNA Genes | Example Strains |
|---|---|---|---|
| AGA, AGG | Arginine | argU | BL21-CodonPlus-RIL, Rosetta |
| AUA | Isoleucine | ileY | BL21-CodonPlus-RIL, Rosetta |
| CUA | Leucine | leuW | BL21-CodonPlus-RIL, Rosetta |
| CCC | Proline | proL | BL21-CodonPlus-RP, Rosetta 2 |
| GGA | Glycine | glyT | Rosetta 2 |
Experimental Protocols
General Protocol for Expression of a Codon-Optimized Gene in E. coli
This protocol outlines the key steps from receiving a synthesized, codon-optimized gene to analyzing its expression.
References
- 1. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. Codon usage bias - Wikipedia [en.wikipedia.org]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Rare codon content affects the solubility of recombinant proteins in a codon bias-adjusted Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 13. researchgate.net [researchgate.net]
- 14. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 15. bonopusbio.com [bonopusbio.com]
- 16. Codon Optimization: How to Make Genes Express Better in Host Cells [synapse.patsnap.com]
- 17. genscript.com [genscript.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Codon Optimization (ExpOptimizer) - Online Tools [novoprolabs.com]
- 20. genscript.com [genscript.com]
- 21. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ora.ox.ac.uk [ora.ox.ac.uk]
Validation & Comparative
7-O-Methylaromadendrin vs. Quercetin: A Comparative Guide to their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 7-O-Methylaromadendrin (7-OMA) and quercetin (B1663063). Due to the limited availability of specific anti-inflammatory data for 7-O-Methylaromadendrin, this guide extensively utilizes data from its parent compound, aromadendrin (B1667607), as a primary reference for its potential biological activities. Quercetin, a widely studied flavonoid, serves as a benchmark for comparison.
Executive Summary
Both 7-O-Methylaromadendrin (drawing inferences from aromadendrin) and quercetin demonstrate significant anti-inflammatory potential by modulating key signaling pathways and inhibiting the production of inflammatory mediators. Quercetin has been more extensively researched, with a well-documented inhibitory profile against a broad range of inflammatory markers. Aromadendrin also shows potent anti-inflammatory effects, primarily targeting the NF-κB and JNK signaling pathways. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a clear comparison.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of aromadendrin (as a proxy for 7-O-Methylaromadendrin) and quercetin on various inflammatory markers.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Line/Model | IC₅₀ / Inhibition % | Reference |
| Aromadendrin | Nitric Oxide (NO) | RAW 264.7 macrophages | Significant reduction at 10, 50, 100, 200 μM | [1][2] |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 macrophages | Concentration-dependent inhibition | [3] |
| Quercetin | Nitric Oxide (NO) | BV-2 microglial cells | Inhibitory effect observed | [4] |
| Aromadendrin | Prostaglandin E₂ (PGE₂) | RAW 264.7 macrophages | Significant reduction at 10, 50, 100, 200 μM | [1][2] |
| Quercetin | Prostaglandin E₂ (PGE₂) | Breast cancer cells | Significant suppression | |
| Aromadendrin | iNOS | RAW 264.7 macrophages | Attenuated LPS-induced overexpression | [1][2] |
| Quercetin | iNOS | Chang Liver cells | Significant concentration-dependent decrease | [5] |
| Quercetin | iNOS | PC12 cells | Down-regulated over-expression | [6] |
| Aromadendrin | COX-2 | RAW 264.7 macrophages | Attenuated LPS-induced overexpression | [1][2] |
| Quercetin | COX-2 | Breast cancer cells | Significantly suppressed expression | |
| Quercetin | COX-2 | Chang Liver cells | Significant concentration-dependent decrease | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line/Model | Inhibition % / Effect | Reference |
| Aromadendrin | IL-1β, IL-6, TNF-α | BEAS-2B cells & LPS-induced ALI mice | Ameliorated increased levels | |
| Aromadendrin | IL-1β, IL-6, TNF-α, MCP-1 | A549 cells | Effectively reduced upregulation | [7] |
| Quercetin | TNF-α | Human peripheral blood mononuclear cells (PBMCs) | 39.30% inhibition at 50 μM | [8] |
| Quercetin | TNF-α | In vitro blood of healthy volunteers | 23% reduction at 1 μM | |
| Quercetin | IL-1β | Carrageenan-induced inflammation in mice | Reduced production | [9] |
| Quercetin | TNF-α, IL-1β, IL-6, IL-8 | HMC-1 human mast cell line | Decreased gene expression and production | [10] |
Signaling Pathway Modulation
Both flavonoids exert their anti-inflammatory effects by interfering with critical intracellular signaling cascades.
NF-κB Signaling Pathway
Aromadendrin has been shown to inhibit the nuclear translocation of NF-κB by suppressing the degradation of its inhibitor, IκB.[1][2] This prevents the transcription of various pro-inflammatory genes. Quercetin also effectively inhibits the NF-κB pathway.[5]
MAPK Signaling Pathway
Aromadendrin demonstrates selective inhibition of the JNK pathway within the MAPK cascade, with no significant effect on ERK or p38.[1][2] Quercetin, on the other hand, has been reported to inhibit ERK and p38 MAP kinases.
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the anti-inflammatory effects of these flavonoids.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), BEAS-2B (human bronchial epithelial cells), A549 (human lung carcinoma cells), PC12 (rat adrenal pheochromocytoma cells), Chang Liver cells, and HMC-1 (human mast cells) were commonly used.
-
Culture Conditions: Cells were typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Induction of Inflammation: Lipopolysaccharide (LPS) at concentrations ranging from 200 ng/mL to 1 µg/mL was widely used to induce an inflammatory response. Other stimulants included phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophore A23187.
-
Compound Treatment: Cells were pre-treated with various concentrations of aromadendrin or quercetin for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂) Assay: PGE₂ levels in the culture medium were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids were determined using specific ELISA kits.
Western Blot Analysis
-
Protein Extraction: Cells were lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, IκB, phosphorylated and total forms of MAPKs) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
-
Animal Models: LPS-induced acute lung injury (ALI) in mice and carrageenan-induced paw edema in rats are common models for studying in vivo anti-inflammatory activity.
-
Dosing: Aromadendrin has been administered orally at doses of 5 or 10 mg/kg in mice.[7] Quercetin has been used in a wide range of doses in vivo, from 15 mg/kg to 100 mg/kg, depending on the animal model and route of administration.[11]
References
- 1. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin exerts a neuroprotective effect through inhibition of t...: Ingenta Connect [ingentaconnect.com]
- 7. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin reduces inflammatory pain: inhibition of oxidative stress and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin inhibits expression of inflammatory cytokines through attenuation of NF-kappaB and p38 MAPK in HMC-1 human mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Health Benefits of Quercetin in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of 7-O-Methylaromadendrin and Kaempferol
A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of two promising flavonoids.
In the ongoing search for novel anticancer agents, natural flavonoids have emerged as a significant area of interest due to their diverse pharmacological activities. This guide provides a comparative overview of the anticancer properties of two such flavonoids: 7-O-Methylaromadendrin and kaempferol (B1673270). By presenting key experimental data and outlining the underlying molecular mechanisms, this document aims to inform future research and drug development efforts in oncology.
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxic activity of 7-O-Methylaromadendrin and kaempferol has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 7-O-Methylaromadendrin | MCF-7 (Breast) | ~11 µM | [1] |
| C32 (Melanoma) | ~23 µM | [1] | |
| COR-L23 (Lung) | >100 µM | [1] | |
| Kaempferol | A549 (Lung) | 35.80 ± 0.4 µg/ml | [2] |
| BT474 (Breast) | >100 µmol/L | [3] | |
| Huh7 (Liver) | 4.75 µM | [4] | |
| LNCaP (Prostate) | 28.8 ± 1.5 µM | [5] | |
| MCF-7 (Breast) | 90.28 ± 4.2 µg/ml | [2] | |
| MDA-MB-231 (Breast) | 43 µmol/L | [3] | |
| PC-3 (Prostate) | 58.3 ± 3.5 µM | [5] | |
| SW480, HCT116, HCT-15 (Colon) | 50 µM | [4] |
Mechanisms of Anticancer Action
Both 7-O-Methylaromadendrin and kaempferol exert their anticancer effects through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. However, the depth of understanding of their specific molecular targets and signaling pathway modulation differs significantly.
7-O-Methylaromadendrin: An Emerging Apoptosis Inducer
Research indicates that 7-O-Methylaromadendrin's cytotoxic effects are linked to the induction of apoptosis[1][6]. Studies have shown its ability to trigger this process in lung cancer cells[1]. Furthermore, there is evidence suggesting its involvement in modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation[1]. While the precise mechanisms are still under investigation, its ability to induce apoptosis marks it as a compound of interest for further oncological research.
Kaempferol: A Multi-Targeted Anticancer Agent
The anticancer mechanisms of kaempferol are extensively documented. It has been shown to induce apoptosis and cause cell cycle arrest in various cancer cells[7][8]. Its multi-targeted action involves the modulation of several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Kaempferol can inhibit this crucial survival pathway, leading to decreased cancer cell proliferation and survival[9][10].
-
MAPK Pathway: It has been shown to modulate the MAPK signaling cascade, which is involved in regulating cell growth, differentiation, and apoptosis[11][12].
-
NF-κB Signaling: Kaempferol can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression[12].
-
VEGF Signaling: It has been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis (the formation of new blood vessels that supply tumors)[8][11].
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anticancer compounds. Below are outlines of the key experimental protocols used to assess the activity of 7-O-Methylaromadendrin and kaempferol.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (7-O-Methylaromadendrin or kaempferol) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., necrotic or late apoptotic cells).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess their expression levels or post-translational modifications (e.g., phosphorylation).
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.
Visualizing Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways affected by 7-O-Methylaromadendrin and kaempferol in cancer cells.
Caption: Putative signaling pathway for 7-O-Methylaromadendrin-induced apoptosis.
Caption: Overview of key signaling pathways modulated by kaempferol in cancer cells.
Conclusion
Both 7-O-Methylaromadendrin and kaempferol demonstrate promising anticancer properties. Kaempferol is a well-characterized flavonoid with a broad spectrum of activity against various cancers, mediated through its interaction with multiple critical signaling pathways. 7-O-Methylaromadendrin is an emerging compound with demonstrated cytotoxic and apoptosis-inducing effects, warranting further in-depth investigation to fully elucidate its therapeutic potential and mechanisms of action. This comparative guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the potential of these natural compounds in the development of novel cancer therapies.
References
- 1. 7-O-Methylaromadendrin | CAS:37971-69-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. ijcmas.com [ijcmas.com]
- 3. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 7-O-Methylaromadendrin and Other Dihydroflavonols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data
Dihydroflavonols, a subclass of flavonoids, are recognized for their diverse pharmacological activities. Among these, 7-O-Methylaromadendrin has emerged as a compound of significant interest. This guide provides a comparative analysis of the efficacy of 7-O-Methylaromadendrin against other structurally related dihydroflavonols, such as aromadendrin (B1667607) and taxifolin (B1681242). The comparison focuses on key biological activities, including anticancer, anti-inflammatory, and antioxidant effects, supported by quantitative data from scientific studies.
Anticancer Efficacy: A Head-to-Head Comparison
A study by Al-Mahbashi and colleagues in 2022 provides a direct comparison of the anticancer activity of 7-O-Methylaromadendrin (referred to as 7-O-methyltaxifolin), other methylated derivatives of taxifolin, and the parent compound taxifolin against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1][2][[“]][4]
| Compound | IC50 (µg/mL) against HCT-116 Cells |
| 7-O-Methylaromadendrin | 34 ± 2.15 |
| Taxifolin | 32 ± 2.35 |
| 3'-O-Methyltaxifolin | 36 ± 2.25 |
| 7,3'-Di-O-Methyltaxifolin | 33 ± 1.25 |
| Quercetin (Reference) | 36 ± 1.95 |
| 3-O-Methylquercetin | 34 ± 2.65 |
Data sourced from Al-Mahbashi et al., 2022.[1][2][[“]][4]
The results indicate that 7-O-Methylaromadendrin exhibits potent anticancer activity against HCT-116 cells, with an IC50 value comparable to its parent compound, taxifolin, and the reference flavonoid, quercetin.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol is based on the methodology described by Al-Mahbashi et al. (2022) for determining the cytotoxic effects of dihydroflavonols on cancer cell lines.[1][2][[“]][4]
Cell Culture:
-
HCT-116 human colon cancer cells and noncancerous HEK-293 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The dihydroflavonol compounds were dissolved in a suitable solvent and added to the wells at various concentrations.
-
The plates were incubated for an additional 48 hours.
-
After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for 1.5 hours at 37°C.
-
The MTT solution was removed, and the formazan (B1609692) crystals formed by viable cells were solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO).
-
The plates were incubated for 15 minutes with shaking.
-
The absorbance was measured at 492 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from dose-response curves.
Anti-inflammatory and Antioxidant Efficacy: A Comparative Overview
While direct comparative studies with quantitative data for the anti-inflammatory and antioxidant activities of 7-O-Methylaromadendrin alongside other dihydroflavonols are not as readily available, the existing literature on individual compounds and structure-activity relationships provides valuable insights.
Anti-inflammatory Activity
Dihydroflavonols, including aromadendrin, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] The methylation of hydroxyl groups in flavonoids can influence their anti-inflammatory activity. A systematic review of flavones suggests that hydroxylation at specific positions is crucial for anti-inflammatory function.[6] While specific IC50 values for a direct comparison are pending further research, the general mechanism of action for dihydroflavonols involves the modulation of inflammatory signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The following is a general protocol for assessing the anti-inflammatory activity of dihydroflavonols by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the dihydroflavonol compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, excluding a negative control group.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 values from the dose-response curves.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. Dihydroflavonols can act as potent antioxidants through various mechanisms, including free radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. Studies on taxifolin have demonstrated its ability to scavenge DPPH free radicals.[7] The structure-activity relationship of flavonoids indicates that the number and position of hydroxyl groups are critical for their antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for assessing the antioxidant activity of dihydroflavonols using the DPPH assay.
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare solutions of the dihydroflavonol compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) at various concentrations in a suitable solvent.
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution.
-
Add an equal volume of the dihydroflavonol solution or the standard to the DPPH solution.
-
Prepare a blank containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
7-O-Methylaromadendrin demonstrates significant potential as a bioactive compound, with its anticancer efficacy being comparable to that of its parent dihydroflavonol, taxifolin, and the well-studied flavonoid, quercetin. While direct comparative data for its anti-inflammatory and antioxidant activities against other dihydroflavonols is still emerging, the available information on structure-activity relationships and the known properties of related compounds suggest that it likely possesses potent activities in these areas as well. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of 7-O-Methylaromadendrin in relation to other dihydroflavonols. The provided experimental protocols offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. scispace.com [scispace.com]
- 5. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Differential Cytotoxicity of 7-O-Methylaromadendrin: A Comparative Analysis on Cancer and Normal Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in-vitro studies reveals the selective cytotoxic potential of 7-O-Methylaromadendrin (7-OM), a naturally occurring flavonoid, against cancer cells while exhibiting a comparatively lower impact on normal cells. This comparison guide synthesizes experimental data on the compound's efficacy, outlines the methodologies employed in these critical studies, and visualizes the cellular mechanisms underlying its anticancer activity. This information is pivotal for researchers and professionals in drug development exploring novel therapeutic agents.
Quantitative Analysis of Cytotoxicity
The differential effect of 7-O-Methylaromadendrin on cell viability has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. The available data from a key study is summarized below, highlighting the comparison between a cancer cell line and a normal cell line.
| Cell Line | Cell Type | IC50 Value (µg/mL) |
| HeLa | Cervical Cancer | 22[1] |
| HEK-293 | Normal Human Embryonic Kidney | Dose-dependent inhibition observed[1] |
| H228 | Cancer | Dose-dependent inhibition observed[1] |
| H3122 | Cancer | Dose-dependent inhibition observed[1] |
Note: While the study reported significant dose-dependent inhibition of HEK-293, H228, and H3122 cells, specific IC50 values were not provided in the available abstract.
Experimental Protocols
The evaluation of 7-O-Methylaromadendrin's cytotoxicity was primarily conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of 7-O-Methylaromadendrin on cancer and normal cells by measuring cell viability.
Methodology:
-
Cell Seeding: Cells (e.g., HeLa, HEK-293) were seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of 7-O-Methylaromadendrin (typically ranging from 7.81 to 250 µg/ml) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1] Control wells containing untreated cells were also maintained.
-
MTT Addition: Following the treatment period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then determined from the dose-response curve.
Visualizing the Experimental and Mechanistic Pathways
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the cytotoxicity of 7-O-Methylaromadendrin.
The anticancer activity of 7-O-Methylaromadendrin is attributed to the induction of apoptosis, or programmed cell death.[1] Evidence from fluorescence microscopy, including DAPI, Annexin-V FITC, and PI triple staining, confirms this mechanism in HeLa cells. While the specific signaling cascade initiated by 7-O-Methylaromadendrin has not been fully elucidated in the reviewed literature, a general model of apoptosis is presented below.
References
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Aromadendrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aromadendrin (B1667607), a naturally occurring dihydroflavonol, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The therapeutic potential of this scaffold can be further enhanced through targeted chemical modifications. This guide provides a comprehensive comparison of aromadendrin and its derivatives, delving into their structure-activity relationships (SAR) with supporting experimental data. We will explore how specific structural modifications influence their biological efficacy, offering insights for the rational design of novel therapeutic agents.
Unlocking the Potential: Structure-Activity Relationship Insights
The biological activity of aromadendrin derivatives is intricately linked to their molecular architecture. The number and position of hydroxyl groups, the presence of a C2-C3 double bond, and the nature of substituents on the flavonoid rings all play crucial roles in dictating their pharmacological effects.
Antioxidant Activity: The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. For aromadendrin and its analogs, the presence of hydroxyl groups is a key determinant of this activity.[1] The catechol moiety (3',4'-dihydroxyl groups) on the B-ring is a significant contributor to radical scavenging.
Anti-inflammatory Effects: Aromadendrin exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of key inflammatory enzymes and the modulation of signaling pathways. A crucial aspect of its anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] The saturation of the C2-C3 double bond in the C-ring of dihydroflavonols like aromadendrin appears to be favorable for anti-inflammatory activity compared to their flavone (B191248) counterparts.
Antiproliferative Activity: The anticancer properties of aromadendrin derivatives are linked to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Structure-activity relationship studies suggest that the substitution pattern on the B-ring and modifications on the A- and C-rings can significantly impact their cytotoxic potency.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of aromadendrin and its derivatives, providing a clear comparison of their performance.
Table 1: Antioxidant Activity of Aromadendrin
| Compound | Assay | IC50 / Antioxidant Capacity | Reference |
| Aromadendrin | DPPH | 22.6 ± 1.1 mg Vitamin C equivalents/100 mg | [5] |
| Aromadendrin | ABTS | 155.6 ± 2.5 mg Vitamin C equivalents/100 mg | [5] |
| Aromadendrin | DPPH | > 1000 µM | [5] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Aromadendrin and Derivatives
| Compound | Target/Assay | IC50 | Reference |
| Aromadendrin | COX-1 | 257.7 µM | [5] |
| Aromadendrin | COX-2 | > 200 µM | [5] |
| Aromadendrin | Aldose Reductase | 0.065 ± 0.005 µg/mL | [5] |
| Dihydroflavonol Derivative (D9) | IL-1β Inhibition | ~40% inhibition at 20 µM | [6] |
| Dihydroflavonol Derivative (D13) | IL-6 Inhibition | ~50% inhibition at 20 µM | [6] |
| Dihydroflavonol Derivative (D19) | TNF-α Inhibition | ~60% inhibition at 20 µM | [6] |
Table 3: Antiproliferative Activity of Aromadendrin and Related Flavonoid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| (2R,3R)-(+)-Dihydrokaempferol-7,4'-dimethylether | Various Cancer Cell Lines | Potent Activity | [5] |
| Eriodictyol-7,4'-dimethylether | Various Cancer Cell Lines | Potent Activity | [5] |
| Aromadendrin | Not Specified | Potent anti-proliferative and pro-apoptotic properties | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol. The solution should have a deep purple color.
-
Prepare various concentrations of the test compounds (aromadendrin derivatives) in methanol.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure (Microplate Method):
-
To a 96-well microplate, add 100 µL of the different concentrations of the test compounds or positive control.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagents and Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl buffer).
-
Heme cofactor.
-
Test compounds (aromadendrin derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
A known COX inhibitor (e.g., indomethacin (B1671933) or celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a reaction tube or well, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations or the positive control.
-
Pre-incubate the mixture for a specific time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
-
Quantification and Analysis:
-
The product of the COX reaction (e.g., Prostaglandin E2, PGE2) is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aromadendrin derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting cell viability against the compound concentration.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SAR analysis of aromadendrin derivatives.
Caption: Aromadendrin's inhibition of the NF-κB signaling pathway.
References
- 1. In vitro Antiproliferative Activity of Benzopyranone Derivatives in Comparison with Standard Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Design, Synthesis and Anti-Inflammatory Activity of [research.amanote.com]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity analysis of flavonoids: direct and indirect antioxidant, and antiinflammatory potencies and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-O-Methylaromadendrin's Activity: Bridging In Vitro Mechanisms to In Vivo Potential
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount in the preclinical evaluation of novel therapeutic compounds. This guide provides a comprehensive comparison of the biological activities of 7-O-Methylaromadendrin, a naturally occurring flavonoid, drawing upon available in vitro data and juxtaposing it with in vivo studies of its close structural analog, aromadendrin (B1667607), to infer its potential physiological effects.
7-O-Methylaromadendrin (7-OMA) has demonstrated notable anti-inflammatory and potential anticancer properties in laboratory settings.[1] However, a direct correlation of these in vitro findings with in vivo efficacy is currently limited by the scarcity of published animal or human studies on this specific methylated flavonoid. To bridge this gap, this guide incorporates in vivo data from studies on aromadendrin, the non-methylated parent compound of 7-OMA, which has been investigated in animal models for its anti-inflammatory effects.[2][3][4] This comparative approach allows for an informed projection of 7-O-Methylaromadendrin's potential in a physiological context.
In Vitro Activity of 7-O-Methylaromadendrin
In controlled laboratory experiments, 7-O-Methylaromadendrin has exhibited significant biological activity, particularly in the context of inflammation.
Anti-Inflammatory Activity
Studies have shown that 7-O-Methylaromadendrin can directly target key enzymatic drivers of the inflammatory response. Specifically, it has been shown to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical for the production of prostaglandins, potent inflammatory mediators.
| In Vitro Assay | Target | IC50 Value (µg/mL) | Reference |
| COX-1 Inhibition | Cyclooxygenase-1 | 0.22 ± 0.01 | [2] |
| COX-2 Inhibition | Cyclooxygenase-2 | 0.19 ± 0.01 | [2] |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
The inhibitory action of 7-O-Methylaromadendrin on these enzymes suggests a potent anti-inflammatory potential at the cellular level.
Anticancer and Apoptotic Effects
In Vivo Activity of Aromadendrin: A Correlative Perspective
In the absence of direct in vivo data for 7-O-Methylaromadendrin, studies on its parent compound, aromadendrin, provide valuable insights into its potential physiological effects. Aromadendrin has been evaluated in animal models for its ability to mitigate inflammation, particularly in the context of respiratory conditions.
Anti-Inflammatory Effects in Animal Models
Oral administration of aromadendrin has been shown to significantly reduce inflammation in mouse models of acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).[2][3] These studies demonstrate a clear in vivo anti-inflammatory effect, corroborating the in vitro findings on COX enzyme inhibition. In these models, aromadendrin treatment led to a decrease in the infiltration of inflammatory cells into the lungs and a reduction in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]
| In Vivo Model | Compound | Dosage | Effect | Reference |
| Lipopolysaccharide (LPS)-induced Acute Lung Injury in Mice | Aromadendrin | Oral administration | Decreased immune cell infiltration and levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid.[2] | [2] |
| Chronic Obstructive Pulmonary Disease (COPD) Model in Mice | Aromadendrin | Oral gavage | Attenuated the number of neutrophils/macrophages and the formation of reactive oxygen species (ROS), myeloperoxidase (MPO), IL-6, IL-1β, and monocyte chemoattractant protein (MCP)-1 in bronchoalveolar lavage fluid.[3] | [3] |
These in vivo results for aromadendrin strongly suggest that 7-O-Methylaromadendrin, with its similar core structure, is likely to exhibit comparable anti-inflammatory properties in a living system.
Signaling Pathways and Experimental Workflows
The biological activities of 7-O-Methylaromadendrin and aromadendrin are mediated through the modulation of key cellular signaling pathways.
Key Signaling Pathways
The anti-inflammatory effects of these flavonoids are, in part, attributed to their ability to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. These pathways are central regulators of the inflammatory response.
Additionally, flavonoids are known to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.
Experimental Workflows
The evaluation of these compounds involves standardized in vitro and in vivo experimental protocols.
Detailed Experimental Protocols
In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of 7-O-Methylaromadendrin or a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement: The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of 7-O-Methylaromadendrin that inhibits 50% of the enzyme activity (IC50) is calculated.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.[5]
-
Compound Administration: Animals are divided into groups and orally administered with either the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or different doses of aromadendrin.[5]
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[5][6]
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., from a breast or lung cancer cell line) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.[7][8]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives regular administration of the test compound (e.g., aromadendrin) via oral gavage or intraperitoneal injection, while the control group receives the vehicle.[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[8]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as histology and biomarker assessment, can be performed on the tumor tissue.[8]
Conclusion
The available in vitro data strongly supports the anti-inflammatory potential of 7-O-Methylaromadendrin through its inhibitory effects on COX enzymes. While direct in vivo evidence for 7-O-Methylaromadendrin is currently lacking, the promising anti-inflammatory activity of its parent compound, aromadendrin, in animal models provides a solid rationale for its further investigation. The observed in vivo efficacy of aromadendrin in reducing inflammation suggests a positive correlation with the in vitro findings and highlights the potential of 7-O-Methylaromadendrin as a therapeutic agent. Future research should focus on conducting in vivo studies with 7-O-Methylaromadendrin to directly assess its bioavailability, efficacy, and safety profile, and to further elucidate its anticancer properties with quantitative in vitro assays. This will be crucial for validating its potential for clinical development.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Aromadendrin Inhibits Lipopolysaccharide-Induced Inflammation in BEAS-2B Cells and Lungs of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromadendrin Ameliorates Airway Inflammation in Experimental Mice with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 7-O-Methylaromadendrin with Leading Diabetes Mellitus Drugs
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the quest for novel compounds with high efficacy and favorable safety profiles is perpetual. This guide provides a comparative analysis of 7-O-Methylaromadendrin, a naturally occurring flavonoid, against established antidiabetic agents: Metformin, Sitagliptin (B1680988), and Liraglutide. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of current in vitro data, mechanisms of action, and relevant experimental protocols.
Executive Summary
7-O-Methylaromadendrin (7-O-MA) is a flavonoid that has demonstrated potential antidiabetic effects in preclinical studies.[1][2][3][4][5][6] It has been shown to stimulate glucose uptake in liver and fat cells and improve insulin (B600854) resistance in vitro.[1][2][3] The proposed mechanisms of action involve the activation of peroxisome proliferator-activated receptor-gamma 2 (PPARγ2) and modulation of the PI3K/Akt and AMPK signaling pathways.[1][2]
This guide juxtaposes the known cellular and molecular actions of 7-O-MA with those of three widely prescribed diabetes drugs, each representing a different therapeutic class:
-
Metformin: A biguanide, considered a first-line therapy for T2DM, primarily acts by reducing hepatic glucose production.
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the action of incretin (B1656795) hormones to increase insulin secretion.
-
Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist that mimics the action of the native incretin hormone GLP-1.
While direct head-to-head clinical trials are not yet available, this guide consolidates existing data to provide a comparative framework for evaluating the potential of 7-O-Methylaromadendrin in the context of current diabetes therapies.
Comparative Data
Table 1: Mechanism of Action
| Feature | 7-O-Methylaromadendrin | Metformin | Sitagliptin | Liraglutide |
| Primary Mechanism | Enhances insulin-stimulated glucose uptake and improves insulin sensitivity.[1][2][3] | Decreases hepatic glucose production and improves insulin sensitivity.[7][8] | Inhibits the DPP-4 enzyme, increasing levels of active GLP-1 and GIP.[9][10] | Activates GLP-1 receptors, mimicking the effects of endogenous GLP-1.[10][11] |
| Key Molecular Targets | PPARγ2, PI3K/Akt, AMPK.[1][2] | AMP-activated protein kinase (AMPK) in the liver. | Dipeptidyl peptidase-4 (DPP-4). | Glucagon-like peptide-1 (GLP-1) receptor. |
| Effect on Insulin Secretion | Does not directly stimulate insulin secretion but improves insulin signaling.[1][2] | No direct effect on insulin secretion. | Glucose-dependent increase in insulin secretion. | Glucose-dependent increase in insulin secretion.[10] |
| Effect on Glucagon (B607659) Secretion | Not reported. | May have a minor effect on reducing glucagon. | Glucose-dependent decrease in glucagon secretion. | Glucose-dependent decrease in glucagon secretion.[10] |
| Effect on Gastric Emptying | Not reported. | No significant effect. | No significant effect. | Slows gastric emptying.[10] |
| Effect on Body Weight | Not determined in clinical studies. | Neutral or modest weight loss.[12] | Neutral.[9] | Weight loss.[11][13] |
Table 2: Efficacy and Administration
| Feature | 7-O-Methylaromadendrin | Metformin | Sitagliptin | Liraglutide |
| Proven Efficacy | In vitro evidence of stimulated glucose uptake in HepG2 and 3T3-L1 adipocyte cell lines.[1][3] | Extensive clinical data demonstrating a reduction in HbA1c of approximately 1.0-1.5%.[12] | Clinical trials show an HbA1c reduction of approximately 0.5-1.0%.[9][14] | Clinical trials demonstrate an HbA1c reduction of approximately 1.0-1.5%.[11][13][14] |
| Route of Administration | Investigational (likely oral). | Oral.[7] | Oral.[9] | Subcutaneous injection.[10] |
| Dosage Frequency | Not determined. | Once or twice daily (extended-release vs. immediate-release).[7] | Once daily. | Once daily. |
Signaling Pathways and Mechanisms of Action
7-O-Methylaromadendrin Signaling Pathway
7-O-MA is believed to exert its anti-diabetic effects through a multi-pronged mechanism at the cellular level. It enhances glucose uptake by activating key signaling pathways that are crucial for glucose metabolism and insulin sensitivity.
Caption: Proposed mechanism of 7-O-Methylaromadendrin in stimulating glucose uptake.
Metformin Signaling Pathway
Metformin's primary effect is the reduction of hepatic glucose output. It achieves this mainly through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Metformin's primary mechanism of action in the liver.
Sitagliptin Mechanism of Action
Sitagliptin works by inhibiting the DPP-4 enzyme, which normally degrades incretin hormones like GLP-1 and GIP. This leads to prolonged activity of these hormones.
Caption: Sitagliptin's mechanism of inhibiting DPP-4 to enhance incretin action.
Liraglutide Mechanism of Action
Liraglutide is a GLP-1 receptor agonist. It binds to and activates GLP-1 receptors, mimicking the effects of the endogenous hormone but with a longer duration of action.
References
- 1. 7-O-methylaromadendrin stimulates glucose uptake and improves insulin resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-O-methylaromadendrin stimulates glucose uptake and improves insulin resistance in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 6. journals.asm.org [journals.asm.org]
- 7. goodrx.com [goodrx.com]
- 8. researchgate.net [researchgate.net]
- 9. SITAGLIPTIN COMPARED WITH THIAZOLIDINEDIONES AS A THIRD-LINE ORAL ANTIHYPERGLYCEMIC AGENT IN TYPE 2 DIABETES MELLITUS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1 agonists exenatide and liraglutide: a review about their safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. dovepress.com [dovepress.com]
- 13. Efficacy and Safety of a Biosimilar Liraglutide (Melitide®) Versus the Reference Liraglutide (Victoza®) in People with Type 2 Diabetes Mellitus: A Randomized, Double-Blind, Noninferiority Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylation Shields Flavonoids from Rapid Metabolism, Enhancing Absorption and Bioavailability
A comparative analysis of methylated and hydroxylated flavonoids reveals a stark contrast in their metabolic fate and subsequent bioavailability. Methylation of flavonoid hydroxyl groups acts as a protective cap, significantly increasing their stability against rapid metabolism and improving their absorption, a critical factor for their potential therapeutic efficacy.
Researchers and drug development professionals often face the challenge of poor oral bioavailability of promising flavonoid compounds. This guide provides a comprehensive comparison of methylated and hydroxylated flavonoids, focusing on their metabolic stability and absorption, supported by experimental data. The evidence strongly suggests that methylation is a key strategy to enhance the pharmacokinetic profile of flavonoids.
Hydroxylated flavonoids, while abundant in nature, are extensively metabolized in the intestine and liver. Free hydroxyl groups are susceptible to conjugation reactions, primarily glucuronidation and sulfation, which rapidly transforms them into more water-soluble forms that are easily eliminated from the body.[1][2][3] This extensive first-pass metabolism is a major contributor to their low oral bioavailability.[1][4]
In contrast, methylated flavonoids, where the hydroxyl groups are capped with a methyl group, are resistant to these conjugation reactions.[1][2][4][5] This structural modification shifts their metabolism towards the slower cytochrome P450-mediated oxidation, leading to a dramatic increase in metabolic stability.[1][4][5] Consequently, methylated flavonoids exhibit significantly improved transport across biological membranes and intestinal absorption, resulting in substantially higher bioavailability.[1][2][4][5]
Comparative Metabolic Stability: In Vitro Data
In vitro studies using human liver S9 fractions, which contain a mixture of metabolic enzymes, clearly demonstrate the enhanced stability of methylated flavonoids.
| Flavonoid Pair | Type | % Remaining after 60 min Incubation | Reference |
| Chrysin | Hydroxylated | ~0% (disappeared within 20 min) | [1] |
| 5,7-Dimethoxyflavone (5,7-DMF) | Methylated | 100% | [1] |
| Apigenin | Hydroxylated | ~0% (disappeared within 20 min) | [1] |
| 5,7,4'-Trimethoxyflavone (5,7,4'-TMF) | Methylated | ~80% | [1] |
Comparative Intestinal Absorption: Caco-2 Cell Permeability
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption. Studies using this model show a significantly higher apparent permeability (Papp) for methylated flavonoids compared to their hydroxylated counterparts.
| Flavonoid | Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase | Reference |
| 7-Hydroxyflavone | Hydroxylated | 7.8 | - | [3] |
| 7-Methoxyflavone | Methylated | 27.6 | 3.5 | [3] |
| 7,4'-Dihydroxyflavone | Hydroxylated | 3.0 | - | [3] |
| 7,4'-Dimethoxyflavone | Methylated | 22.6 | 7.5 | [3] |
| Chrysin (5,7-Dihydroxyflavone) | Hydroxylated | 5.5 | - | [3] |
| 5,7-Dimethoxyflavone | Methylated | 26.5 | 4.8 | [3] |
| Apigenin (5,7,4'-Trihydroxyflavone) | Hydroxylated | 4.4 | - | [3] |
| 5,7,4'-Trimethoxyflavone | Methylated | 24.8 | 5.6 | [3] |
Pharmacokinetic Parameters: In Vivo Evidence
In vivo studies further corroborate the enhanced bioavailability of flavonoids that are less susceptible to conjugation. For instance, the aglycone hesperetin (B1673127), which is more readily absorbed than its glycoside form hesperidin (B1673128), demonstrates superior pharmacokinetic properties.[6][7] While hesperidin requires initial deglycosylation by gut microbiota before the hesperetin aglycone can be absorbed, direct absorption of hesperetin is more efficient.[7]
| Compound | Form | Relative Bioavailability | Key Findings | Reference |
| Hesperetin | Aglycone | ~2-fold higher than Hesperidin | Faster absorption and larger AUC compared to hesperidin. | [6][7] |
| Hesperidin | Glycoside | Lower | Slower absorption, smaller Cmax, and longer Tmax. | [6] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver S9 Fraction
This assay evaluates the rate of disappearance of a compound when incubated with human liver S9 fractions, which contain both phase I and phase II metabolic enzymes.[8][9][10]
-
Preparation: Human liver S9 fraction is thawed and diluted in a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing necessary cofactors. For assessing both phase I and phase II metabolism, cofactors such as NADPH (for cytochrome P450 enzymes), UDPGA (for glucuronidation), and PAPS (for sulfation) are included.
-
Incubation: The test flavonoid (hydroxylated or methylated) is added to the S9 mixture at a specific concentration (e.g., 1-10 µM). The reaction is initiated by adding the cofactors and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. A faster disappearance rate indicates lower metabolic stability.
Caco-2 Cell Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelial barrier.[11][12][13]
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral): The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test flavonoid is added to the apical (upper) chamber, and the basolateral (lower) chamber contains the flavonoid-free buffer.
-
Sampling: Samples are collected from the basolateral chamber at different time intervals (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh buffer. A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
Analysis: The concentration of the flavonoid in the collected samples is quantified by LC-MS/MS or a similar analytical technique.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizing the Metabolic Divide
The following diagrams illustrate the fundamental differences in the metabolic pathways of hydroxylated and methylated flavonoids and the experimental workflow to determine their absorption potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 4. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
- 9. bioivt.com [bioivt.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
Cross-Validation of 7-O-Methylaromadendrin's Mechanism of Action: A Comparative Guide for Researchers
A detailed analysis of the anti-cancer and anti-inflammatory properties of 7-O-Methylaromadendrin and its parent compound, aromadendrin (B1667607), across different cell lines, supported by experimental data and protocols.
7-O-Methylaromadendrin (7-OMA), a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Exhibiting both anti-cancer and anti-inflammatory properties, its mechanism of action appears to be cell-type specific, targeting distinct signaling pathways to elicit its effects. This guide provides a comparative analysis of the compound's activity in cancer cell lines and macrophages, offering researchers valuable insights and detailed experimental methodologies.
Comparative Efficacy: Anti-Cancer vs. Anti-Inflammatory Activity
The cytotoxic effects of a closely related compound, 7-O-methylmearnsitrin (referred to here as 7-OMA for clarity), have been demonstrated across various cancer cell lines. In contrast, the anti-inflammatory properties of its parent compound, aromadendrin, have been well-documented in macrophage cell lines. The following table summarizes the quantitative data from these studies.
| Cell Line | Cell Type | Compound | Bio-activity | IC50 / Inhibition | Reference |
| HeLa | Human Cervical Cancer | 7-O-methylmearnsitrin | Cytotoxicity | 22 µg/mL | [1] |
| HEK-293 | Human Embryonic Kidney | 7-O-methylmearnsitrin | Cytotoxicity | Significant dose-dependent inhibition | [1] |
| H3122 | Human Lung Cancer | 7-O-methylmearnsitrin | Cytotoxicity | Significant dose-dependent inhibition | [1] |
| H2228 | Human Lung Cancer | 7-O-methylmearnsitrin | Cytotoxicity | Significant dose-dependent inhibition | [1] |
| RAW 264.7 | Murine Macrophage | Aromadendrin | Anti-inflammatory | Suppressed LPS-induced NO and PGE2 production | |
| Jurkat T cells | Human T lymphocyte | Aromadendrin | Immunosuppressive | Suppressed cytokine production | [2] |
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for 7-OMA in cancer cells is the induction of apoptosis. In contrast, aromadendrin exerts its anti-inflammatory effects in macrophages by inhibiting key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
Anti-Cancer Mechanism in HeLa Cells
In HeLa cervical cancer cells, 7-O-methylmearnsitrin induces apoptosis, leading to cell death. This is a common mechanism for many chemotherapeutic agents, which selectively target and eliminate cancerous cells.
References
Safety Operating Guide
Personal protective equipment for handling 6-Methyl-7-O-methylaromadendrin
This guide provides immediate and essential safety, handling, and disposal information for 6-Methyl-7-O-methylaromadendrin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety protocols and information from the available Safety Data Sheet (SDS)[1].
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following PPE is mandatory:
-
Eye Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact[1].
-
Hand Protection : Wear chemical-impermeable gloves. Gloves must be inspected prior to use, and hands should be washed and dried after handling[1]. Given the unknown permeability for this specific compound, nitrile gloves are a common recommendation for handling many chemicals in a laboratory setting.
-
Respiratory Protection : If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used[1]. Work should be conducted in a well-ventilated area, and dust formation should be avoided[1].
-
Protective Clothing : Wear fire/flame resistant and impervious clothing[1]. A lab coat is standard. Ensure clothing provides full coverage.
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Quantitative Data Summary
Specific quantitative toxicological and physical hazard data for this compound is limited. The available Safety Data Sheet indicates "no data available" for GHS classification and specific hazard statements[1]. Therefore, it is imperative to handle this substance with caution, assuming it may be hazardous.
| Parameter | Value | Notes and Citations |
| CAS Number | 852385-13-8 | [1] |
| GHS Hazard Classification | No data available | [1] |
| Occupational Exposure Limit (OEL) | Not established | A conservative approach is recommended. |
Experimental Workflow: Handling a Solid Research Compound
The following diagram outlines a standard workflow for handling a solid chemical compound like this compound in a laboratory setting.
Step-by-Step Handling and Disposal Plan
I. Pre-Experiment Preparation
-
Review Documentation : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound[1].
-
Assemble PPE : Put on all required personal protective equipment as detailed above.
-
Prepare Workspace : Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust[1].
II. Handling the Compound
-
Weighing : When weighing the solid compound, use a balance inside a ventilated enclosure to contain any dust particles.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.
III. Spill Procedures
-
Evacuate and Ventilate : Evacuate personnel to a safe area and ensure adequate ventilation[1].
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[1].
-
Cleanup :
-
Avoid dust formation[1].
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
IV. Disposal Plan
-
Waste Collection : Collect all waste material, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Disposal : Adhered or collected material should be promptly disposed of, in accordance with appropriate national, state, and local laws and regulations[1]. Do not discharge into the environment[1].
First Aid Measures
-
Inhalation : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[1].
-
Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1].
-
Eye Contact : Rinse with pure water for at least 15 minutes. Consult a doctor[1].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor immediately[1].
Logical Relationship of Safety Protocols
The following diagram illustrates the relationship between hazard assessment, control measures, and emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
